3-(Trifluoromethyl)benzene-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRTJPVZSPBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331256 | |
| Record name | 3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-60-1 | |
| Record name | 3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Trifluoromethyl)benzene-1,2-diamine chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzene-1,2-diamine, also known as 2,3-Diaminobenzotrifluoride, is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in research and development.
Chemical Structure and Identification
The chemical structure of this compound consists of a benzene ring substituted with two adjacent amino (-NH2) groups at positions 1 and 2, and a trifluoromethyl (-CF3) group at position 3.
Chemical Structure:

CAS Number: 360-60-1
Synonyms: 2,3-Diaminobenzotrifluoride, 3-(Trifluoromethyl)-1,2-benzenediamine
Physicochemical and Spectral Data
Table 1: Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₇F₃N₂ | - |
| Molecular Weight | 176.14 g/mol | - |
| Appearance | Solid powder | Sigma-Aldrich |
| Boiling Point | 41 °C | Sigma-Aldrich (Note: This is likely a typographical error and may refer to a different property or condition) |
| Storage Temperature | 2-8 °C, inert atmosphere, keep in dark place | BLD Pharm |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | ChemScene (for dihydrochloride) |
| logP (calculated) | 2.7134 | ChemScene (for dihydrochloride) |
Table 2: Spectral Data (Predicted and Reference)
| Spectrum Type | Predicted/Reference Data |
| ¹H NMR | Aromatic protons expected in the range of δ 6.5-7.5 ppm. Amine protons will show a broad signal, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 110-150 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet for the -CF₃ group is expected around δ -60 to -65 ppm (relative to CFCl₃). |
| IR (Infrared) | Characteristic N-H stretching bands for the primary amine groups around 3300-3500 cm⁻¹. Strong C-F stretching bands are expected around 1100-1300 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) expected at m/z = 176. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of aromatic diamines is the reduction of the corresponding dinitro compound. The following two-step protocol outlines a feasible pathway for the preparation of this compound.
Step 1: Synthesis of 1,2-Dinitro-3-(trifluoromethyl)benzene (Precursor)
The synthesis of the dinitro precursor can be achieved by the nitration of 2-nitro-6-(trifluoromethyl)aniline followed by a Sandmeyer reaction, or through direct nitration of a suitable trifluoromethylbenzene derivative. A plausible route involves the nitration of 1-nitro-2-(trifluoromethyl)benzene.
-
Materials: 1-nitro-2-(trifluoromethyl)benzene, fuming nitric acid (90%), concentrated sulfuric acid (98%).
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cooled in an ice-salt bath to 0-5 °C, slowly add 1-nitro-2-(trifluoromethyl)benzene.
-
Maintain the temperature below 10 °C while slowly adding fuming nitric acid dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or GC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
The precipitated solid, 1,2-dinitro-3-(trifluoromethyl)benzene, is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Reduction to this compound
The reduction of the dinitro precursor to the diamine is typically achieved by catalytic hydrogenation.
-
Materials: 1,2-Dinitro-3-(trifluoromethyl)benzene, Palladium on carbon (10% Pd/C), Ethanol or Ethyl Acetate, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), dissolve 1,2-dinitro-3-(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 3-4 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
-
Safety and Handling
-
Nitro Compounds: The dinitro intermediate is potentially explosive and should be handled with care. Avoid heat, shock, and friction.
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Acids: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a well-ventilated area, away from ignition sources, using appropriate equipment.
-
Product: Aromatic amines can be toxic and may cause skin and eye irritation.[1] Handle with gloves and safety glasses.
Applications in Drug Development and Research
This compound is a valuable building block for the synthesis of various heterocyclic compounds, particularly benzimidazoles. The benzimidazole scaffold is a prominent feature in many biologically active molecules with a wide range of therapeutic properties, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer activities.[2][3][4][5]
The trifluoromethyl group can enhance the pharmacological profile of the final compound by increasing its metabolic stability and membrane permeability. The diamine functionality allows for cyclization reactions with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, to form the benzimidazole ring system.
Visualization of Synthetic Utility
The following diagrams illustrate the logical workflow of utilizing this compound as a key intermediate in chemical synthesis.
Caption: Synthetic pathway for this compound.
Caption: Role as a building block in benzimidazole synthesis.
References
- 1. chemical-label.com [chemical-label.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Synthesis of 3-(Trifluoromethyl)benzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-(Trifluoromethyl)benzene-1,2-diamine, a key building block in the development of novel pharmaceuticals and functional materials. The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document details the most common synthetic approaches, providing experimental protocols and comparative data to aid researchers in selecting the optimal pathway for their specific needs.
Core Synthesis Strategies
The synthesis of this compound typically revolves around the reduction of a corresponding nitroaniline precursor. This approach is favored due to the ready availability of starting materials and the generally high efficiency of the reduction step. The primary variations in this strategy lie in the synthesis of the 2-nitro-3-(trifluoromethyl)aniline intermediate.
Pathway 1: Nucleophilic Aromatic Substitution followed by Reduction
A prevalent method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 1-fluoro-2-nitrobenzene, followed by the reduction of the nitro group. While the provided literature details the synthesis of N-substituted analogs, the fundamental two-step process is directly applicable.
A general representation of this pathway is the reaction of a trifluoromethyl-substituted aniline with 1-fluoro-2-nitrobenzene to form an N-substituted nitroaniline, which is then reduced. For the synthesis of the title compound, a more direct approach starting from a trifluoromethyl-substituted and nitrated benzene ring would be employed, followed by the introduction of the second amino group.
Logical Flow for Pathway 1
Caption: General workflow for Pathway 1.
Pathway 2: Reduction of a Dinitro Precursor
An alternative strategy involves the selective reduction of a dinitro precursor, such as 1,2-dinitro-3-(trifluoromethyl)benzene. This method can be effective but may present challenges in controlling the selectivity of the reduction to yield the desired diamine without over-reduction.
Experimental Protocols
The following are detailed experimental protocols for key reactions in the synthesis of this compound, adapted from established procedures for analogous compounds.
Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction
This protocol describes the reduction of a nitroaniline precursor to the corresponding diamine using catalytic hydrogenation.
Materials:
-
2-Nitro-3-(trifluoromethyl)aniline
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
A mixture of the 2-nitro-3-(trifluoromethyl)aniline and 10% Pd/C catalyst in a suitable solvent (e.g., ethanol) is placed in a Parr shaker hydrogenation apparatus.[1]
-
The apparatus is purged with hydrogen gas, and the reaction is shaken under a hydrogen atmosphere (typically 4 bar) at room temperature.[1]
-
The reaction progress is monitored (e.g., by TLC or LC-MS) until the starting material is consumed (typically 6 hours).[1]
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.[1]
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.[1]
-
If necessary, the product can be further purified by column chromatography or recrystallization.[2]
Quantitative Data Summary
The following table summarizes typical quantitative data for the key reaction steps. The data is based on analogous syntheses and serves as a general guideline.
| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Nitro Reduction | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | H₂, 10% Pd/C, EtOH, 4 bar, 25°C, 6h | 97 | >95 (crude) | [1][2] |
Visualizing the Synthesis
The following diagram illustrates a common synthetic route to a substituted benzene-1,2-diamine, which is analogous to the synthesis of this compound.
Synthesis of a Substituted Benzene-1,2-diamine
Caption: Two-step synthesis of a substituted diamine.[1][2]
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt the presented protocols to their laboratory conditions and safety standards.
References
Spectroscopic Data and Characterization of 3-(Trifluoromethyl)benzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Trifluoromethyl)benzene-1,2-diamine. Due to the limited availability of experimentally derived public data, this guide incorporates predicted spectroscopic information obtained from standard computational chemistry models. These predictions offer valuable insights for the characterization of this compound. Additionally, detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in acquiring their own data.
Compound Information
| Compound Name | This compound |
| CAS Number | 360-60-1 |
| Molecular Formula | C₇H₇F₃N₂ |
| Molecular Weight | 176.14 g/mol |
| Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for comparison with experimentally obtained spectra.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-4 | 6.85 - 6.95 | d | ~8.0 |
| H-5 | 6.70 - 6.80 | t | ~8.0 |
| H-6 | 6.90 - 7.00 | d | ~8.0 |
| NH₂ (C1) | 3.50 - 4.50 | br s | - |
| NH₂ (C2) | 3.50 - 4.50 | br s | - |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 135 - 140 |
| C2 | 130 - 135 |
| C3 | 120 - 125 (q, J ≈ 30-35 Hz) |
| C4 | 115 - 120 |
| C5 | 118 - 123 |
| C6 | 110 - 115 |
| CF₃ | 123 - 128 (q, J ≈ 270-275 Hz) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Strong |
| C-F Stretch (CF₃) | 1100 - 1300 | Strong, Multiple Bands |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 176 |
| Key Fragments | Predicted fragments may include loss of NH₂, HCN, and CF₃. |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for aromatic amines like this compound. These should be adapted based on the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the sample and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1]
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved.[1]
-
Transfer: Carefully transfer the solution to an NMR tube using a pipette.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Set the appropriate spectral parameters (e.g., number of scans, pulse width, acquisition time).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.[2]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.[3]
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Vials and micropipette
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.[4]
-
Instrument Setup:
-
Set up the mass spectrometer with the desired ionization source (e.g., Electron Ionization - EI).
-
Calibrate the instrument using a known standard.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-(Trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzene-1,2-diamine is a key aromatic building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of the nucleophilic ortho-diamine functionality and the strongly electron-withdrawing trifluoromethyl group. This guide provides a comprehensive overview of its reactivity, chemical stability, and key experimental protocols for its application in synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 360-60-1 | |
| Molecular Formula | C₇H₇F₃N₂ | |
| Molecular Weight | 176.14 g/mol | |
| Melting Point | 87-89 °C | [1] |
| Boiling Point | Not available | |
| Appearance | Off-white to light brown crystalline powder | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Limited solubility in water. | |
| pKa | Not available |
Chemical Stability
While specific degradation studies on this compound are not extensively documented in the literature, its stability can be inferred from the general behavior of phenylenediamines and molecules containing trifluoromethyl groups.
General Stability: The aromatic ring and the carbon-fluorine bonds of the trifluoromethyl group contribute to the overall stability of the molecule.[2] The trifluoromethyl group is generally stable under many reaction conditions.[3]
Handling and Storage:
-
Light Sensitivity: Phenylenediamines are often susceptible to oxidation, which can be accelerated by light, leading to coloration. It is recommended to store the compound in a dark, well-sealed container.
-
Air Sensitivity: As with many amines, there is a potential for gradual oxidation upon prolonged exposure to air. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.
-
pH Stability: The trifluoromethyl group can be sensitive to strong basic conditions, which may lead to hydrolysis.[4] The amino groups are basic and will react with acids to form salts.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids (forms salts)
-
Acid chlorides and anhydrides (reacts readily)
Reactivity Profile
The reactivity of this compound is dominated by the two nucleophilic amino groups, which can readily participate in a variety of condensation and cyclization reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the basicity and nucleophilicity of the amine functionalities.
Condensation Reactions
The ortho-diamine moiety is highly reactive towards 1,2-dicarbonyl compounds, leading to the formation of quinoxalines. This is a widely used transformation for the synthesis of this important class of heterocyclic compounds.
Logical Relationship: Quinoxaline Synthesis
Caption: General pathway for quinoxaline formation.
Cyclization Reactions for Heterocycle Synthesis
Beyond quinoxalines, this compound is a versatile precursor for a range of other heterocyclic systems, most notably benzimidazoles. The reaction with carboxylic acids or their derivatives provides a direct route to 2-substituted benzimidazoles.
Experimental Workflow: Benzimidazole Synthesis
References
A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethyl)benzene-1,2-diamine, also known as 2,3-diaminobenzotrifluoride, is a key chemical intermediate whose structural features—a reactive ortho-phenylenediamine core and an electron-withdrawing trifluoromethyl group—make it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl (-CF3) group is instrumental in modern drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of new therapeutic agents. Detailed experimental protocols, tabulated physicochemical and spectroscopic data, and workflow diagrams are presented to support its application in research and development.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. Data for its dihydrochloride salt is also included for reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | |
| Synonym(s) | 2,3-Diaminobenzotrifluoride, 3-(Trifluoromethyl)phenylene-1,2-diamine | |
| CAS Number | 360-60-1 | |
| Molecular Formula | C₇H₇F₃N₂ | |
| Molecular Weight | 176.14 g/mol | |
| Physical Form | Solid-Powder | |
| Boiling Point | 125 °C at 14 mmHg | |
| Storage Temperature | 2-8 °C | |
| InChI Key | PQFRTJPVZSPBFI-UHFFFAOYSA-N | |
| Dihydrochloride Salt CAS | 1923042-95-8 | [4] |
| Dihydrochloride Salt Formula | C₇H₉Cl₂F₃N₂ | [4] |
| Dihydrochloride Salt MW | 249.06 g/mol |[4] |
Table 2: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR | Data not readily available in the searched literature. Expected signals would include aromatic protons and amine protons. |
| ¹³C NMR | Data not readily available in the searched literature. Expected signals would include aromatic carbons, a quartet for the CF₃ carbon, and carbons bonded to the amino groups. |
| ¹⁹F NMR | Data not readily available in the searched literature. A singlet corresponding to the -CF₃ group is expected. |
| IR Spectroscopy | Data not readily available in the searched literature. Expected peaks would correspond to N-H stretching of the primary amines, C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations. |
Synthesis and Experimental Protocols
The primary synthetic route to 1,2-diaminobenzenes involves the reduction of a corresponding ortho-nitroaniline precursor. This transformation is commonly achieved through catalytic hydrogenation.
General Synthesis Pathway
The synthesis of this compound typically starts from 2-nitro-3-(trifluoromethyl)aniline. This precursor is subjected to a reduction reaction, most commonly catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to selectively reduce the nitro group to an amine.
Detailed Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative method for the reduction of a nitroaniline to a diamine, based on established chemical literature.[5]
-
Reaction Setup: In a hydrogenation vessel, dissolve the starting material, 2-nitro-3-(trifluoromethyl)aniline, in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at a specified temperature (ranging from room temperature to 50 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Medicinal Chemistry and Drug Development
The ortho-phenylenediamine moiety is a privileged scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of benzimidazoles. The Phillips-Ladenburg cyclocondensation reaction of a 1,2-phenylenediamine with a carboxylic acid or its derivative is a fundamental method for forming the benzimidazole ring system.[6]
Role as a Benzimidazole Precursor
Derivatives of this compound are used to create a wide array of biologically active molecules. The -CF3 group at the 3-position (which becomes the 4-position in the resulting benzimidazole) can significantly influence the compound's pharmacokinetic and pharmacodynamic properties due to its high electronegativity and lipophilicity.[3] Benzimidazoles synthesized from this core have shown potential as antiparasitic agents and kinase inhibitors.[6]
Targeting Cellular Signaling Pathways
Many benzimidazole derivatives function as inhibitors of protein kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer. By designing benzimidazoles that selectively bind to the ATP-binding site of a specific kinase, it is possible to block its activity and halt the downstream signaling cascade. The -CF3 group can contribute to the binding affinity and selectivity of these inhibitors.
Conclusion
This compound is a strategically important molecule for the synthesis of complex heterocyclic systems. Its utility is primarily demonstrated in its role as a precursor to 4-(trifluoromethyl)benzimidazoles, a class of compounds with significant potential in drug discovery. The presence of the trifluoromethyl group offers a powerful tool for modulating the physicochemical and biological properties of the final compounds, aligning with modern medicinal chemistry strategies that aim to enhance drug efficacy and safety.[7] Further exploration of this building block is likely to yield novel candidates for treating a range of diseases, from parasitic infections to cancer.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Key physical and chemical characteristics of 3-(Trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzene-1,2-diamine, also known as 2,3-diaminobenzotrifluoride, is an important fluorinated building block in organic synthesis. Its unique electronic and structural properties, imparted by the electron-withdrawing trifluoromethyl group and the adjacent amino functionalities, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, polymers, and potential pharmaceutical agents. The ortho-diamine moiety serves as a versatile handle for constructing five- and six-membered rings, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the key physical, chemical, and spectroscopic characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.
Core Physical and Chemical Characteristics
The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 360-60-1 | [1] |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Physical Form | Solid Powder | |
| Storage Temperature | 2-8°C | |
| Purity (Typical) | ≥97% | [2] |
Note: Experimentally determined melting point, boiling point, and pKa values for this compound are not consistently reported in publicly available literature. The boiling point of "41" and flash point of "125/14mm" from a single vendor source are considered anomalous and should be treated with caution. For its dihydrochloride salt (CAS No. 1923042-95-8), the molecular formula is C₇H₉Cl₂F₃N₂ and the molecular weight is 249.06 g/mol .[2]
Synthesis
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 2-nitro-3-(trifluoromethyl)aniline. This reaction proceeds with high yield and selectivity.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the reduction of nitroanilines.[3]
Materials:
-
2-Nitro-3-(trifluoromethyl)aniline
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 2-nitro-3-(trifluoromethyl)aniline in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas to replace the inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected spectroscopic features and general protocols for analysis.
Logical Workflow for Characterization
References
In-Depth Technical Guide: Safety, Handling, and Storage of 3-(Trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 3-(Trifluoromethyl)benzene-1,2-diamine (CAS RN: 360-60-1). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe and effective management of this compound.
Chemical and Physical Properties
This compound is a substituted aromatic diamine that serves as a building block in organic synthesis. A summary of its key physical and chemical properties is provided below.
| Property | Value |
| CAS Number | 360-60-1 |
| Molecular Formula | C₇H₇F₃N₂ |
| Molecular Weight | 176.14 g/mol |
| Boiling Point | 248.0 °C at 760 mmHg |
| Melting Point | 41 °C |
| Flash Point | 125 °C/14mm |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards. It is imperative that all personnel handling this compound are fully aware of these risks.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
A visual representation of the logical relationship of these hazards is provided below.
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safe handling procedures and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a dark place, as the compound may be light-sensitive.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated packaging should be treated as the chemical itself.
-
Do not dispose of down the drain or into the environment.
Experimental Protocols for Hazard Assessment
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step, allowing for classification with a minimal number of animals.
-
Methodology:
-
A single animal is dosed at a defined starting dose level.
-
The animal is observed for signs of toxicity and mortality over a 14-day period.
-
If the animal survives, two additional animals are dosed at the same level.
-
If the first animal dies, the next animal is dosed at a lower level.
-
The procedure continues until a confident classification can be made based on the number of survivals and mortalities at different dose levels.
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: The test substance is applied to the skin of an animal, and the degree of irritation is observed and scored at specified intervals.
-
Methodology:
-
A small area of the animal's skin (typically a rabbit) is clipped free of fur.
-
A measured amount of the test substance is applied to the prepared skin and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored, and the substance is classified based on the scores.
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to one eye of an animal, with the untreated eye serving as a control.
-
Methodology:
-
A measured amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit).
-
The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
The severity of the ocular lesions is scored according to a standardized system.
-
The substance is classified based on the severity and reversibility of the eye damage.
-
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
This technical guide is intended to provide essential safety information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
A Technical Guide to 3-(Trifluoromethyl)benzene-1,2-diamine: Sourcing, Synthesis, and Applications in Drug Discovery
Introduction: 3-(Trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic amine that serves as a critical building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern drug design.[1] This group can significantly alter a compound's lipophilicity, metabolic stability, molecular conformation, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth overview for researchers, scientists, and drug development professionals on reputable suppliers, purchasing options, experimental protocols, and the strategic importance of this compound.
Compound Data and Purchasing Options
Sourcing high-quality starting materials is fundamental to successful research and development. This compound is available from several reputable chemical suppliers.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 360-60-1 | [3][4][5] |
| Molecular Formula | C₇H₇F₃N₂ | [4][5] |
| Molecular Weight | 176.14 g/mol | [3][4][5] |
| Boiling Point | 71 - 72 °C @ 7 mmHg | [6] |
| Density | 1.514 - 1.607 g/cm³ @ 25 °C | |
| Appearance | Yellow Liquid / Crystalline Solid | [6][7] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [4] |
| InChI Key | PQFRTJPVZSPBFI-UHFFFAOYSA-N |[7] |
Table 2: Suppliers and Purchasing Options
| Supplier | Product Number (Example) | Purity | Available Quantities | Notes |
|---|---|---|---|---|
| Sigma-Aldrich (Merck) | APO455837113 | Not specified | Varies | Available via Apollo Scientific Ltd. on the marketplace.[7] |
| BLD Pharm | BD109849 | ≥95% | 1g, 5g, 25g | Offers cold-chain transportation.[4] |
| ChemScene | CS-0043721 | ≥98% | 1g, 5g, 10g | Also offers a dihydrochloride salt version (CAS 1923042-95-8).[3][8] |
| Thermo Scientific | Varies | ~97% | Varies | Offers various substituted derivatives like 3-chloro and 3-bromo analogues.[9][10] |
| Allfluoro Pharmaceutical | AF16728 | Not specified | Inquiry | Also known as 2,3-Diaminobenzotrifluoride.[5] |
Role in Drug Design and Medicinal Chemistry
The trifluoromethyl group is a bioisostere for chlorine and methyl groups but possesses unique electronic properties.[2] Its high electronegativity and lipophilicity enhance metabolic stability and can improve a drug's ability to cross cell membranes.[2] These characteristics are crucial for developing new chemical entities with improved efficacy and safety profiles. The strategic placement of -CF3 groups is a recurring theme in FDA-approved drugs over the past two decades.[11][12]
Experimental Protocols
This compound is a versatile precursor. A common and effective method for synthesizing N-substituted benzene-1,2-diamines involves a two-step process: nucleophilic aromatic substitution followed by catalytic hydrogenation.[13][14]
Protocol: Synthesis of N¹-Substituted Benzene-1,2-diamine [13][14]
Step 1: Nucleophilic Aromatic Substitution (Formation of N-substituted-2-nitroaniline)
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 1-fluoro-2-nitrobenzene (1.0 eq), a primary amine (e.g., 3,5-bis(trifluoromethyl)benzylamine) (1.0 eq), and potassium carbonate (K₂CO₃) (1.0 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture at room temperature (25 °C) for 24 hours.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitroaniline product. Purification can be performed via column chromatography if necessary.
Step 2: Catalytic Hydrogenation (Reduction to Diamine)
-
Setup: Dissolve the N-substituted-2-nitroaniline product from Step 1 in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Reaction: Place the vessel on a hydrogenation apparatus (e.g., Parr hydrogenator). Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., 50 psi).
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Final Product: Evaporate the solvent from the filtrate under reduced pressure to obtain the final N¹-substituted benzene-1,2-diamine product. The product is often clean enough for subsequent steps without further purification.[14]
Safety and Handling
Working with fluorinated aromatic compounds requires adherence to strict safety protocols. Based on safety data sheets for related compounds, the following precautions should be observed.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[15] Causes skin and serious eye irritation. May cause respiratory irritation.[15]
-
Handling: Use only in a well-ventilated area or outdoors. Wear protective gloves, clothing, eye, and face protection. Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Store away from heat, sparks, open flames, and oxidizing agents.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemscene ChemScene | this compound | 1G | CS-0043721 | Fisher Scientific [fishersci.com]
- 4. 360-60-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound,360-60-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 360-60-1 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 10. 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chemical-label.com [chemical-label.com]
Methodological & Application
Applications of 3-(Trifluoromethyl)benzene-1,2-diamine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzene-1,2-diamine is a valuable and versatile building block in modern organic synthesis. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, significantly influences the lipophilicity, metabolic stability, and binding affinity of target molecules, making this diamine an attractive starting material for the synthesis of a wide range of biologically active compounds.[1][2] Its primary applications lie in the construction of nitrogen-containing heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are core structures in numerous pharmaceuticals and agrochemicals.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important classes of compounds.
Synthesis of 4-(Trifluoromethyl)-1H-benzimidazoles
The condensation of this compound with carboxylic acids or aldehydes is a fundamental method for the synthesis of 4-(trifluoromethyl)-1H-benzimidazoles.[3][5] These compounds are of significant interest due to their diverse biological activities, including antimicrobial and antifungal properties.[1][6]
Application Note:
The synthesis of 4-(trifluoromethyl)-1H-benzimidazoles is typically achieved through a one-pot reaction. The reaction of this compound with a carboxylic acid, such as formic acid, under acidic conditions and heat, leads to the formation of the benzimidazole ring system.[5] Alternatively, condensation with an aldehyde followed by an oxidative cyclization can also yield the desired benzimidazole. The trifluoromethyl group on the benzene ring can enhance the biological efficacy of the resulting benzimidazole derivatives.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1H-benzimidazole
This protocol is adapted from the general synthesis of benzimidazoles from o-phenylenediamines and formic acid.[5]
Materials:
-
This compound
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Activated charcoal
-
Ethanol
Procedure:
-
In a round-bottomed flask, combine this compound (10 mmol) and 90% formic acid (15 mmol).
-
Heat the reaction mixture at 100°C for 2 hours.
-
After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from a hot ethanol-water mixture, using activated charcoal to decolorize if necessary.
-
Dry the purified crystals under vacuum to obtain 4-(trifluoromethyl)-1H-benzimidazole.
Quantitative Data: Antimicrobial Activity of Trifluoromethyl-Substituted Benzimidazoles
The following table summarizes the minimum inhibitory concentration (MIC) values for representative trifluoromethyl-substituted benzimidazole derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [6] |
| Fluorinated benzimidazole derivative (TFBZ) | S. aureus (MRSA) | 4 | [7] |
Synthesis of 5-(Trifluoromethyl)quinoxalines
Quinoxalines are another important class of N-heterocycles synthesized from this compound. The standard method involves the condensation of the diamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[4][8] Trifluoromethyl-substituted quinoxalines have shown significant potential as anticancer agents, often targeting key signaling pathways.[9][10]
Application Note:
The synthesis of 5-(trifluoromethyl)quinoxalines is a straightforward and high-yielding reaction. The cyclocondensation reaction between this compound and a 1,2-dicarbonyl compound can be carried out under mild conditions, often at room temperature in a suitable solvent like ethanol.[4] The resulting quinoxaline derivatives can be further functionalized to develop potent inhibitors of various kinases involved in cancer progression.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-2,3-diphenylquinoxaline
This protocol is based on the general synthesis of quinoxalines from o-phenylenediamines and benzil.[4]
Materials:
-
This compound
-
Benzil
-
Ethanol
Procedure:
-
Dissolve this compound (10 mmol) in ethanol in a round-bottomed flask.
-
Add an equimolar amount of benzil (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The product will precipitate out of the solution upon completion of the reaction.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for representative quinoxaline-based inhibitors against cancer cell lines and specific kinases.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Quinoxaline-based VEGFR-2 inhibitor 17b | VEGFR-2 | 0.0027 | [1][11] |
| Quinoxaline-based VEGFR-2 inhibitor 11g | HepG-2 | 4.50 | [12] |
| Quinoxaline-based VEGFR-2 inhibitor 11g | MCF-7 | 2.40 | [12] |
| 3-Trifluoromethylquinoxaline 1,4-dioxide 7h | Various cancer cell lines | 1.3 - 2.1 | [9] |
Visualizations
Synthetic Workflows
Caption: General synthetic workflows for the preparation of benzimidazoles and quinoxalines.
Signaling Pathway Inhibition
References
- 1. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(Trifluoromethyl)benzene-1,2-diamine as a Precursor for Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The introduction of a trifluoromethyl group into the benzimidazole scaffold can significantly enhance these biological activities and improve pharmacokinetic properties such as metabolic stability and lipophilicity. 3-(Trifluoromethyl)benzene-1,2-diamine is a key precursor for the synthesis of 4-(trifluoromethyl)-substituted benzimidazoles, offering a strategic entry point for the development of novel therapeutic agents.
These application notes provide detailed protocols for the synthesis of 2-substituted-4-(trifluoromethyl)-1H-benzimidazoles from this compound and various electrophilic reagents. Additionally, a summary of the biological activities of these derivatives is presented, supported by quantitative data.
Synthetic Workflow
The general synthetic strategy for the preparation of 2-substituted-4-(trifluoromethyl)-1H-benzimidazoles involves the condensation of this compound with either an aldehyde or a carboxylic acid. The reaction with aldehydes is typically a one-pot process that proceeds through an initial Schiff base formation followed by cyclization and oxidation to the benzimidazole. The reaction with carboxylic acids often requires a dehydrating agent or high temperatures to facilitate the cyclocondensation.
Figure 1: General synthetic workflows for benzimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-4-(trifluoromethyl)-1H-benzimidazoles from Aromatic Aldehydes
This protocol describes a general one-pot procedure for the synthesis of 2-aryl-4-(trifluoromethyl)-1H-benzimidazoles via the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-naphthaldehyde)
-
Ethanol
-
Ammonium chloride (NH₄Cl) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Sodium metabisulfite (Na₂S₂O₅) or air as an oxidant
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of ammonium chloride (0.2 mmol) or p-TsOH (0.1 mmol) to the mixture.
-
The reaction mixture is then stirred at 80°C and monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium metabisulfite (if an external oxidant is not used, air oxidation is often sufficient during workup and stirring).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-aryl-4-(trifluoromethyl)-1H-benzimidazole.
Characterization Data for Selected Compounds:
-
2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-benzimidazole: White solid. Melting Point: 290-292°C.[1] ¹H NMR (DMSO-d₆): δ 12.9 (s, 1H, NH), 8.15 (d, 2H), 7.49-7.64 (m, 4H), 7.20 (m, 2H).[1]
-
2-(Naphthalen-2-yl)-4-(trifluoromethyl)-1H-benzimidazole: Yield 85%. Melting Point: 125–126 °C. ¹H-NMR (DMSO-d₆) δ ppm: 4.62 (s, 2H, CH₂), 7.06–8.19 (m, 11H, aromatic), 12.37 (s, 1H, NH).[2]
Protocol 2: Synthesis of 2-Substituted-4-(trifluoromethyl)-1H-benzimidazoles from Carboxylic Acids
This protocol outlines the synthesis of 2-substituted-4-(trifluoromethyl)-1H-benzimidazoles by the condensation of this compound with carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid (e.g., trifluoroacetic acid, p-chlorobenzoic acid)
-
Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A mixture of this compound (1.0 mmol) and the carboxylic acid (1.1 mmol) is heated in polyphosphoric acid (10 g) at 150-180°C for 2-4 hours.
-
Alternatively, the reaction can be carried out by refluxing the diamine and carboxylic acid in 4N HCl for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice-water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted-4-(trifluoromethyl)-1H-benzimidazole.
Applications and Biological Activities
Benzimidazoles derived from this compound exhibit a wide range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Many 2-aryl-4-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated significant activity against various bacterial and fungal strains. The trifluoromethyl group often enhances the antimicrobial potency.
| Compound (Substituent at 2-position) | Target Organism | MIC (µg/mL) | Reference |
| Aryl-substituted | Staphylococcus aureus | 0.5 - 16 | [3] |
| Aryl-substituted | Escherichia coli | >128 | [3] |
| Aryl-substituted | Candida albicans | 5 - >64 | [4] |
| 2-(m-fluorophenyl)-5-methyl | Bacillus subtilis | 7.81 | [5] |
| 2-(m-fluorophenyl)-5-methyl | Gram-negative bacteria | 31.25 | [5] |
Antiproliferative Activity
Several 4-(trifluoromethyl)benzimidazole derivatives have been evaluated for their anticancer potential against various human cancer cell lines, showing promising cytotoxic effects.
| Compound (Substituent at 2-position) | Cell Line | IC₅₀ (µM) | Reference |
| 2-(fluorophenyl) derivatives | A549 (Lung) | 0.177 - 0.377 | [6] |
| 2-(fluorophenyl) derivatives | HeLa (Cervical) | 0.188 - 0.377 | [6] |
| 2-(fluorophenyl) derivatives | HepG2 (Liver) | 0.188 | [6] |
| 2-aryl benzimidazole derivatives | MDA-MB-468 (Breast) | 0.93 - 6.54 | [7] |
Anthelmintic and Antiprotozoal Activity
Benzimidazole derivatives are well-known for their anthelmintic properties. The inclusion of a trifluoromethyl group can modulate this activity. Some derivatives have also shown potent antiprotozoal effects.[5][8][9][10]
| Compound (Substituent at 2-position) | Target Organism | Activity | Reference |
| 2-(Trifluoromethyl) derivatives | Giardia lamblia | More active than Metronidazole | [9] |
| 2-(Trifluoromethyl) derivatives | Entamoeba histolytica | More active than Metronidazole | [9] |
| 2-(Trifluoromethyl) derivatives | Trichinella spiralis | As active as Albendazole | [9] |
Mechanism of Action: Antifungal Activity
A significant mechanism of action for the antifungal activity of many benzimidazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[11][12] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane.[1][11] This ultimately results in the inhibition of fungal growth and proliferation.
Figure 2: Inhibition of Ergosterol Biosynthesis.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a wide array of 4-(trifluoromethyl)-substituted benzimidazoles. The straightforward condensation reactions with aldehydes and carboxylic acids provide efficient access to these compounds. The resulting benzimidazole derivatives exhibit a broad spectrum of promising biological activities, highlighting their potential in the development of new therapeutic agents for various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules.
References
- 1. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 5. journaljpri.com [journaljpri.com]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: The Role of 3-(Trifluoromethyl)benzene-1,2-diamine in Medicinal Chemistry and Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Privileged Scaffold for Modern Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is widely employed to enhance crucial drug-like properties. Its strong electron-withdrawing nature and lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, binding affinity, and overall bioavailability.[1][2][3] When combined with the versatile 1,2-phenylenediamine scaffold, a key precursor for benzimidazoles, 3-(Trifluoromethyl)benzene-1,2-diamine emerges as a highly valuable building block for developing novel therapeutics.[4][5]
Benzimidazole derivatives are of immense interest as they are structurally related to purine nucleoside bases, allowing them to interact readily with various biological macromolecules.[6] This structural motif is central to a wide range of biologically active compounds, including kinase inhibitors, antimicrobial agents, and antivirals. The presence of the trifluoromethyl group on this scaffold provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological profiles of new chemical entities.
Key Applications in Drug Design
The primary application of this compound in medicinal chemistry is its use as a starting material for the synthesis of 2-(trifluoromethyl)benzimidazole derivatives. This core structure has been successfully exploited to develop potent inhibitors of various enzyme families, particularly protein kinases involved in cancer signaling.
Kinase Inhibitors for Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been used to create potent inhibitors targeting key oncogenic kinases.
-
EGFR/VEGFR2 Dual Inhibition: The benzimidazole scaffold is a key pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These receptors are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[8][9][10] Dual inhibition of these pathways is a validated strategy in cancer therapy.
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently activated in human cancers. Benzimidazole derivatives, specifically those with difluoromethyl and trifluoromethyl groups, have been designed as potent and selective inhibitors of PI3Kα, a key isoform in this pathway.[11][12]
-
FLT3 Inhibition: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML). Benzimidazole-based compounds have been developed that show potent, nanomolar activity against both wild-type and mutated forms of FLT3.[13]
Novel Anticancer Mechanisms
Beyond kinase inhibition, this scaffold is being explored for novel cancer treatment modalities.
-
Ferroptosis Induction: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A derivative of 2-(trifluoromethyl)benzimidazole was recently identified as a novel and potent inducer of ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[14] This provides a new avenue for cancer therapy, particularly for tumors resistant to traditional apoptosis-inducing agents.
Antimicrobial Agents
The benzimidazole core is a well-established framework for antimicrobial drugs. The addition of the trifluoromethyl group can enhance the activity of these agents. Synthesized derivatives have been evaluated for their binding affinity to bacterial enzymes, indicating their potential as potent antimicrobial agents for further development.[15][16]
Quantitative Biological Data
The following tables summarize the in vitro activity of various bioactive compounds derived from trifluoromethyl-substituted benzimidazole scaffolds.
Table 1: Kinase Inhibitory Activity of Representative Compounds
| Compound Class | Target Kinase(s) | Compound ID | IC₅₀ (nM) | Reference |
| Benzimidazole-based | Wild-type FLT3 | 4ACP | 43.8 | [13] |
| Benzimidazole-based | FLT3-ITD | 4ACP | 97.2 | [13] |
| Benzimidazole-based | FLT3-D835Y | 4ACP | 92.5 | [13] |
| Benzimidazole-based | TrKA | 4ACP | 23.6 | [13] |
| 2-Difluoromethylbenzimidazole | PI3Kα | 86 | 22.8 | [11] |
| 2-Difluoromethylbenzimidazole | PI3Kα | 87 | 33.6 | [11] |
| 1,3,5-Triazine Derivative | PI3Kα | A10 | 0.32 | [12] |
Table 2: In Vitro Anticancer Activity (Cell Viability) of Representative Compounds
| Compound Class | Cell Line | Compound ID | IC₅₀ (µM) | Reference |
| N-substituted-2-(trifluoromethyl)benzimidazole | MCF-7 (Breast Cancer) | 7d | 0.51 | [7] |
| Benzimidazole-based | MV4-11 (AML) | 4ACP | 0.0388 | [13] |
| Benzimidazole-based | MOLM-13 (AML) | 4ACP | 0.0549 | [13] |
| Benzimidazole-based | KM12 (Colon Cancer) | 4ACP | 0.358 | [13] |
| 1,2,4-Triazole Derivative | MCF-7 (Breast Cancer) | 6b | 1.29 | [17] |
| 1,2,4-Triazole Derivative | A-549 (Lung Cancer) | 6b | 3.01 | [17] |
Signaling Pathways and Experimental Workflows
Drug Development Workflow
The general workflow for utilizing this compound in drug discovery involves a multi-step process from initial synthesis to the identification of a lead compound.
Mechanism of Action: Inhibition of Kinase Signaling
Derivatives of 2-(trifluoromethyl)benzimidazole act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of kinases like EGFR and VEGFR-2, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade that leads to cell proliferation and angiogenesis.[18][19][20]
Rationale for Trifluoromethyl Group Inclusion
The inclusion of the -CF3 group is a deliberate strategy in drug design to modulate multiple molecular properties simultaneously, leading to an improved pharmacological profile.
Experimental Protocols
Protocol 1: General Synthesis of 2-(Trifluoromethyl)benzimidazole Derivatives
This protocol describes the condensation of this compound with trifluoroacetic acid to form the core benzimidazole scaffold, which can be further derivatized.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 4 M solution
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add trifluoroacetic acid (1.1 eq) to the solution.
-
Add 4 M HCl (catalytic amount, e.g., 0.1 eq).
-
Attach a condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 2-(trifluoromethyl)-4-(trifluoromethyl)-1H-benzo[d]imidazole.
-
Further Derivatization (e.g., N-alkylation): The purified benzimidazole can be subsequently alkylated (e.g., using an alkyl halide and a base like K₂CO₃ in DMF) to generate a library of N-substituted derivatives for screening.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized benzimidazole compounds dissolved in DMSO (stock solutions)
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
96-well microplates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with medium only (blank), and medium with DMSO (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 17. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. cusabio.com [cusabio.com]
Synthesis of Novel Heterocyclic Compounds Using 3-(Trifluoromethyl)benzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-(trifluoromethyl)benzene-1,2-diamine as a key starting material. The incorporation of the trifluoromethyl group is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the synthesis of three important classes of heterocyclic compounds: benzimidazoles, quinoxalines, and phenazines, all of which are known to possess a wide range of biological activities.
Synthesis of 4-(Trifluoromethyl)-1H-benzo[d]imidazoles
Benzimidazoles are a prominent scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of 2-substituted-4-(trifluoromethyl)-1H-benzo[d]imidazoles can be readily achieved through the condensation of this compound with various carboxylic acids, a reaction known as the Phillips-Ladenburg synthesis.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-4-(trifluoromethyl)-1H-benzo[d]imidazoles
A mixture of this compound (1.0 mmol) and a substituted carboxylic acid (1.2 mmol) is heated in a suitable solvent or under neat conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by recrystallization or column chromatography to afford the desired 2-substituted-4-(trifluoromethyl)-1H-benzo[d]imidazole.
Representative Reaction Scheme:
Table 1: Representative Synthesis of 2-Substituted-4-(trifluoromethyl)-1H-benzo[d]imidazoles
| Entry | Carboxylic Acid (R-COOH) | Reaction Conditions | Time (h) | Yield (%) |
| 1 | Formic acid | Neat, 100 °C | 2 | 85-95 |
| 2 | Acetic acid | 4M HCl, reflux | 4 | 80-90 |
| 3 | Benzoic acid | Polyphosphoric acid, 150 °C | 6 | 75-85 |
Synthesis of 6-(Trifluoromethyl)quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological activities, including anticancer and antiviral properties. The synthesis of 6-(trifluoromethyl)quinoxalines is typically achieved through the condensation reaction of this compound with α-dicarbonyl compounds.
Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted-6-(trifluoromethyl)quinoxalines
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid, an α-dicarbonyl compound (1.0 mmol) is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 2,3-disubstituted-6-(trifluoromethyl)quinoxaline.
Representative Reaction Scheme:
Table 2: Representative Synthesis of 2,3-Disubstituted-6-(trifluoromethyl)quinoxalines
| Entry | α-Dicarbonyl Compound | Reaction Conditions | Time (h) | Yield (%) |
| 1 | Glyoxal | Ethanol, RT | 1 | 90-98 |
| 2 | Benzil | Acetic acid, reflux | 3 | 85-95 |
| 3 | 2,3-Butanedione | Ethanol, reflux | 2 | 88-96 |
Synthesis of 1-(Trifluoromethyl)phenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds, some of which exhibit antibacterial, antifungal, and anticancer activities. The synthesis of 1-(trifluoromethyl)phenazines can be accomplished by the condensation of this compound with o-quinones.
Experimental Protocol: General Procedure for the Synthesis of Substituted 1-(Trifluoromethyl)phenazines
A mixture of this compound (1.0 mmol) and an o-quinone (1.0 mmol) in a solvent such as ethanol or acetic acid is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford the substituted 1-(trifluoromethyl)phenazine. Further purification can be achieved by recrystallization.
Representative Reaction Scheme:
Table 3: Representative Synthesis of Substituted 1-(Trifluoromethyl)phenazines
| Entry | o-Quinone | Reaction Conditions | Time (h) | Yield (%) |
| 1 | 1,2-Benzoquinone | Acetic acid, reflux | 2 | 70-80 |
| 2 | Phenanthrenequinone | Ethanol, reflux | 4 | 75-85 |
| 3 | 4,5-Dimethyl-1,2-benzoquinone | Acetic acid, reflux | 3 | 72-82 |
Signaling Pathway Visualization
Many of the synthesized heterocyclic compounds are being investigated for their potential as targeted cancer therapeutics. For instance, certain quinoxaline derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by a representative quinoxaline derivative.
Similarly, some phenazine derivatives have been identified as Topoisomerase II inhibitors, which are crucial enzymes involved in DNA replication and repair. Inhibition of Topoisomerase II leads to DNA damage and ultimately apoptosis (programmed cell death).
These protocols and application notes provide a foundational framework for the synthesis and exploration of novel trifluoromethyl-substituted heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and to investigate their potential biological activities further.
Application of 3-(Trifluoromethyl)benzene-1,2-diamine in Fluorinated Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine-containing moieties into polymer backbones is a well-established strategy for developing high-performance materials with exceptional properties. The trifluoromethyl (-CF3) group, in particular, imparts unique characteristics such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and increased resistance to chemical and oxidative degradation. 3-(Trifluoromethyl)benzene-1,2-diamine, also known as 3,4-diaminobenzotrifluoride, is a valuable monomer in the synthesis of fluorinated polymers, particularly polybenzimidazoles (PBIs), polyimides (PIs), and polyamides (PAs). These polymers are of significant interest for applications in demanding environments, including aerospace, electronics, and as membranes for fuel cells.
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers using this compound and related trifluoromethyl-containing diamines.
Key Applications and Advantages
The introduction of the trifluoromethyl group via this compound offers several advantages in polymer properties:
-
Enhanced Thermal Stability: The strong carbon-fluorine bond contributes to high thermal and thermo-oxidative stability of the resulting polymers.
-
Improved Solubility: The bulky and non-polar nature of the -CF3 group can disrupt polymer chain packing, leading to improved solubility in common organic solvents, which is advantageous for processing.
-
Lower Dielectric Constant: The low polarizability of the C-F bond results in polymers with lower dielectric constants, making them suitable for microelectronics applications.
-
Increased Chemical Resistance: Fluorinated polymers often exhibit excellent resistance to a wide range of chemicals.
-
High Proton Conductivity in PBIs: When doped with acid, fluorinated polybenzimidazoles can exhibit high proton conductivity, making them promising materials for high-temperature proton exchange membrane fuel cells (HT-PEMFCs).[1]
Data Presentation
Table 1: Thermal Properties of a Trifluoromethyl-Containing Polybenzimidazole (CF3-PBI-OO)
| Property | Value | Reference |
| Inherent Viscosity (dL/g) | 2.1 | [1] |
| 5% Weight Loss Temperature (TGA, N2) | > 400 °C | [2] |
| Glass Transition Temperature (Tg) | Not specified | |
| Proton Conductivity (160 °C) | 115 mS/cm | [1] |
| Peak Power Density in Fuel Cell (160 °C) | 691 mW/cm² | [1] |
Note: Data is for a PBI synthesized from 4,4'-oxy-bis[3-(trifluoromethyl)-1,6-benzendiamine] and 4,4'-oxybis(benzoic acid), a structurally related fluorinated PBI.[1]
Table 2: Properties of Soluble Aromatic Polyamides from an Unsymmetrical Trifluoromethyl-Containing Diamine
| Polymer | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg, °C) |
| PA-1 | 0.85 | 95 | 12 | 315 |
| PA-2 | 1.12 | 105 | 15 | 320 |
| PA-3 | 0.98 | 101 | 13 | 310 |
Note: Data is for polyamides synthesized from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acids.
Experimental Protocols
Protocol 1: General Synthesis of a Trifluoromethyl-Containing Polybenzimidazole (PBI) via Polycondensation
This protocol is adapted from the synthesis of a novel fluorinated PBI and can be applied to the polymerization of this compound with a suitable dicarboxylic acid, such as isophthalic acid.[1]
Materials:
-
This compound (or other trifluoromethyl-containing tetraamine)
-
Aromatic dicarboxylic acid (e.g., isophthalic acid, 4,4'-oxybis(benzoic acid))[1]
-
Eaton's reagent (Phosphorus pentoxide/methanesulfonic acid mixture)[1]
-
Methanesulfonic acid (MSA)
-
Deionized water
-
Ammonium hydroxide solution
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Waring blender or similar high-shear mixer
Procedure:
-
Monomer Preparation: Ensure both the this compound and the dicarboxylic acid are of high purity and thoroughly dried.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the dicarboxylic acid and the trifluoromethyl-containing diamine in equimolar amounts.
-
Addition of Eaton's Reagent: Under a nitrogen atmosphere, carefully add Eaton's reagent to the flask to act as both the solvent and the polycondensation agent. The concentration of the polymer solution should be controlled to achieve a high molecular weight.[1]
-
Polymerization:
-
Heat the reaction mixture with stirring under a slow nitrogen flow.
-
A typical temperature profile would be to heat to 140 °C and hold for several hours, then slowly ramp up to 200 °C and hold for an extended period (e.g., 12-24 hours) until a significant increase in viscosity is observed. The optimal temperature and time will depend on the specific monomers used.
-
-
Precipitation and Neutralization:
-
After the polymerization is complete, allow the viscous polymer solution to cool to room temperature.
-
Slowly pour the polymer solution into a large volume of vigorously stirred deionized water to precipitate the polymer.
-
Break up the resulting polymer mass in a blender with deionized water.
-
Filter the polymer and wash it thoroughly with deionized water until the washings are neutral.
-
Further neutralize the polymer by stirring it in a dilute ammonium hydroxide solution for several hours.
-
-
Final Washing and Drying:
-
Wash the polymer again with deionized water until the filtrate is neutral.
-
Dry the purified polybenzimidazole in a vacuum oven at a temperature above 100 °C until a constant weight is achieved.
-
Protocol 2: Synthesis of a Soluble Aromatic Polyamide via Yamazaki-Higashi Polycondensation
This protocol is based on the synthesis of polyamides from an unsymmetrical diamine containing two trifluoromethyl groups.
Materials:
-
This compound (or other trifluoromethyl-containing diamine)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve the this compound, the aromatic dicarboxylic acid, and calcium chloride in anhydrous NMP.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine and then triphenyl phosphite.
-
Polymerization: Heat the reaction mixture to approximately 100-120 °C and maintain this temperature with continuous stirring under a nitrogen atmosphere for 3-6 hours.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification:
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot methanol and then with water.
-
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C overnight.
Mandatory Visualization
Caption: General reaction scheme for the synthesis of a trifluoromethyl-containing polybenzimidazole.
Caption: Experimental workflow for the synthesis of a trifluoromethyl-containing polybenzimidazole.
References
Detailed protocol for synthesizing derivatives from 3-(Trifluoromethyl)benzene-1,2-diamine
Application Notes and Protocols
Topic: Detailed Protocol for Synthesizing Heterocyclic Derivatives from 3-(Trifluoromethyl)benzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical starting material in the synthesis of various heterocyclic compounds. The presence of the trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry and drug development. Introducing a -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed protocols for the synthesis of two major classes of biologically significant derivatives from this compound: benzimidazoles and quinoxalines. These scaffolds are found in numerous pharmaceuticals, including anthelmintic, antiviral, and anticancer agents.[1][2]
Synthesis of 5-(Trifluoromethyl)benzimidazole Derivatives
Benzimidazoles are commonly synthesized through the condensation of an ortho-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivative).[2] The reaction with aldehydes is known as the Phillips-Ladenburg synthesis, which typically involves the initial formation of a Schiff base followed by cyclization and oxidation.
Experimental Protocol: Synthesis via Aldehyde Condensation
This protocol details the reaction of this compound with an aromatic aldehyde to form a 2-substituted-5-(trifluoromethyl)benzimidazole.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Sodium metabisulfite (Na₂S₂O₅) or another mild oxidizing agent
-
Hydrochloric acid (HCl) (for pH adjustment if needed)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15-20 mL per gram of diamine).
-
Reagent Addition: Add the selected aromatic aldehyde (1.0-1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. An intermediate Schiff base may precipitate.
-
Cyclization/Oxidation: Add a mild oxidizing agent such as sodium metabisulfite (1.5 eq) and heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Purification: Filter the solid product, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Experimental Protocol: Synthesis via Carboxylic Acid Condensation (Phillips Method)
This protocol describes the high-temperature condensation of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., formic acid, acetic acid) (1.0-1.2 eq)
-
4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Mixing: Combine this compound (1.0 eq) and the chosen carboxylic acid (1.0 eq) in a round-bottom flask.
-
Acid Catalyst: Add a dehydrating acid catalyst such as 4M HCl or polyphosphoric acid.
-
Reaction: Heat the mixture to reflux (typically 100-150°C) for 2-4 hours. Monitor the reaction completion by TLC.[3]
-
Cooling and Precipitation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a base (e.g., ammonium hydroxide or NaOH solution) until the product precipitates completely.
-
Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.
Data Summary: Benzimidazole Synthesis
| Entry | Reactant 2 | Method | Conditions | Yield (%) | Reference |
| 1 | Formic Acid | Carboxylic Acid Condensation | tin(II) chloride, 130°C, microwave, 5 min | 98% | [3] |
| 2 | Aromatic Aldehyde | Aldehyde Condensation | Lower alkanol solvent, ambient temperature | N/A | [4] |
| 3 | Trifluoroacetonitrile (in situ) | Condensation | N/A | Good to Excellent | [5] |
Caption: General workflow for synthesizing 5-(trifluoromethyl)benzimidazoles.
Synthesis of 6-(Trifluoromethyl)quinoxaline Derivatives
Quinoxalines are readily synthesized by the cyclocondensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6][7] This reaction is often high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis from 1,2-Diketones
This protocol outlines the synthesis of a quinoxaline derivative from this compound and a 1,2-diketone like benzil.
Materials:
-
This compound
-
1,2-Diketone (e.g., benzil)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Catalyst (optional, e.g., bentonite clay, ammonium heptamolybdate)[7][8]
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[7]
-
Reagent Addition: Add the 1,2-diketone (1.0 eq) to the solution. If using a catalyst, add it at this stage (e.g., 2 mol% (NH₄)₆Mo₇O₂₄·4H₂O).[8]
-
Reaction: Stir the mixture at room temperature or heat gently under reflux. The reaction is often rapid, proceeding to completion within 15-90 minutes.[7][8] Monitor the reaction by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the solvent can be partially evaporated, or water can be added to induce precipitation.
-
Purification: Filter the solid product, wash with a small amount of cold solvent (e.g., ethanol) and then with water. Dry the product. Further purification can be achieved by recrystallization.
Experimental Protocol: Synthesis from α-Keto Acids
This protocol describes the synthesis of quinoxalin-2(1H)-one or quinoxaline-2,3-dione derivatives using α-keto acids like oxalic acid.
Materials:
-
This compound
-
α-Keto acid (e.g., oxalic acid dihydrate)
-
4M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Mixing Reagents: In a round-bottom flask, suspend this compound (1.0 eq) and oxalic acid dihydrate (1.0 eq) in 4.0 M HCl.[9]
-
Reaction: Heat the mixture under reflux with stirring for 3-5 hours.[9]
-
Cooling and Filtration: After the reaction period, cool the flask to room temperature. The solid product will precipitate.
-
Washing: Filter the solid product and wash it thoroughly with water to remove any remaining acid and unreacted starting materials.
-
Drying: Dry the purified product in an oven or under vacuum. The resulting quinoxaline-2,3-diol is typically a stable solid.
Data Summary: Quinoxaline Synthesis
| Entry | Reactant 2 | Solvent | Catalyst | Time | Yield (%) | Reference |
| 1 | Benzil | EtOH/H₂O (3:1) | (NH₄)₆Mo₇O₂₄·4H₂O (2 mol%) | 15 min | 95% | [8] |
| 2 | Benzil | Ethanol | Bentonite clay K-10 (2g) | 60 min | 92% | [7] |
| 3 | Oxalic Acid | 4.0 M HCl | None | 3-5 hours | 72-79% | [9] |
| 4 | Glyoxal | Acetonitrile | Ni-nanoparticles | N/A | Good | [6] |
Caption: General workflow for synthesizing 6-(trifluoromethyl)quinoxalines.
General Considerations
-
Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Purification: Recrystallization is the most common method for purifying the solid products. Column chromatography on silica gel using a hexane/ethyl acetate solvent system is also effective for separating products from impurities.
-
Characterization: The structure and purity of the synthesized derivatives should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Melting point analysis can also be used to assess purity.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 5-TRIFLUOROMETHYL-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. EP0317749A2 - Substituted benzimidazoles and benzothiadiazoles - Google Patents [patents.google.com]
- 5. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
Application Notes and Protocols for the Characterization of 3-(Trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 3-(Trifluoromethyl)benzene-1,2-diamine. This document is intended to guide researchers in the structural elucidation, purity assessment, and physicochemical analysis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and materials. The presence of the trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity and physical characteristics of the final products. Accurate and thorough characterization is therefore essential to ensure the quality and consistency of this starting material. This document outlines the application of several analytical techniques for this purpose.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.
Table 1: Representative NMR Spectroscopic Data for Trifluoromethylated Benzene Derivatives.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 6.5 - 7.5 | m | - | Aromatic Protons |
| 3.5 - 4.5 | br s | - | Amine Protons | |
| ¹³C | 140 - 150 | s | - | C-NH₂ |
| 120 - 135 (q) | q | ~30 | C-CF₃ | |
| 115 - 130 | d | - | Aromatic C-H | |
| 120 - 130 (q) | q | ~270 | CF₃ | |
| ¹⁹F | ~ -60 to -65 | s | - | CF₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: spectral width of -250 to 0 ppm, 64-128 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Diagram 1: General Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 2: Expected Mass Spectrometric Data.
| Ionization Mode | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 176.06 | 157 ([M-F]⁺), 129 ([M-CF₃]⁺), 102 |
| Electrospray Ionization (ESI) | 177.07 | - |
Note: The molecular weight of C₇H₇F₃N₂ is 176.14 g/mol . The fragment ions are predicted based on the structure and may vary depending on the instrument conditions.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[2]
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and compare the acquired mass spectrum with a reference library or theoretical fragmentation pattern.
Diagram 2: Workflow for GC-MS Analysis.
Caption: General workflow for GC-MS characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Expected FTIR Absorption Bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1650 - 1580 | N-H Bend | Primary Amine |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1150 | C-F Stretch | Trifluoromethyl |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]
-
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 4: Expected UV-Vis Absorption Maxima.
| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Ethanol | ~240, ~290 | To be determined |
Note: The absorption maxima are estimated based on data for substituted anilines and may vary. The presence of two amino groups and a trifluoromethyl group will influence the exact positions and intensities of the absorption bands.[4]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. Prepare a series of dilutions to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the solvent and use it as a blank to zero the instrument.
-
Sample Measurement: Record the absorbance spectrum of the sample solution over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Table 5: Representative HPLC Method Parameters.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Method Execution: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.
-
Data Analysis: Determine the retention time and peak area of the main component. Purity can be estimated by the area percent method.
Diagram 3: Logical Flow for Purity Assessment by HPLC.
Caption: Logical workflow for assessing the purity of the compound using HPLC.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.
Table 6: Expected Thermal Analysis Data.
| Technique | Parameter | Expected Result |
| TGA | Onset of Decomposition | To be determined (likely > 150 °C) |
| DSC | Melting Point | To be determined |
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
TGA Method:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min from room temperature to 600 °C.[5]
-
-
DSC Method:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min from room temperature to a temperature above the melting point.
-
-
Data Analysis: Analyze the TGA curve for weight loss as a function of temperature to determine thermal stability. Analyze the DSC curve for endothermic or exothermic events, such as melting.
X-ray Crystallography
Single-crystal X-ray diffraction can be used to unambiguously determine the three-dimensional molecular structure of this compound if suitable crystals can be obtained.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. The crystals should be of good quality and typically >0.1 mm in all dimensions.[6]
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other phasing techniques. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
These application notes and protocols provide a framework for the comprehensive characterization of this compound. The specific parameters for each technique may require optimization based on the instrumentation available and the purity of the sample.
References
Application Notes: 3-(Trifluoromethyl)benzene-1,2-diamine as a Building Block for Novel Benzimidazole Fungicides
Introduction
3-(Trifluoromethyl)benzene-1,2-diamine is a key aromatic building block for the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl (-CF3) group is of significant interest in the design of modern fungicides. This electron-withdrawing moiety can enhance the biological activity, metabolic stability, and lipophilicity of the final compound, potentially leading to improved efficacy and target specificity. One of the most promising applications of this compound is in the synthesis of novel benzimidazole fungicides.
Benzimidazole fungicides are a well-established class of systemic agricultural fungicides used to control a broad spectrum of fungal diseases on various crops, including fruits, vegetables, and cereals.[1][2] Their primary mode of action is the inhibition of fungal cell division by disrupting the assembly of microtubules, essential components of the mitotic spindle.[1][3][4] By incorporating the trifluoromethyl group into the benzimidazole scaffold, it is hypothesized that new fungicides with enhanced potency and a modified resistance profile can be developed.
This document provides detailed protocols for the synthesis of a representative trifluoromethyl-substituted benzimidazole fungicide and summarizes its potential biological activity against key plant pathogens.
Application in Fungicide Synthesis
This compound serves as a direct precursor for the synthesis of 5-(trifluoromethyl)-1H-benzo[d]imidazole derivatives. This is achieved through a condensation reaction with a suitable carboxylic acid or its derivative. The resulting benzimidazole can be further functionalized to produce a range of potent fungicidal compounds. A notable example is the synthesis of a carbendazim analog, a widely used benzimidazole fungicide.[5][6][7]
Table 1: Representative Antifungal Activity of Benzimidazole Fungicides against Botrytis cinerea
| Compound | EC50 Value (μg/mL) | Resistance Classification |
| Carbendazim | < 1 | Sensitive |
| Carbendazim | 1 - 10 | Low Resistance |
| Carbendazim | > 100 | Highly Resistant |
| Thiophanate-methyl | < 1 | Sensitive |
| Thiophanate-methyl | 1 - 10 | Low Resistance |
| Thiophanate-methyl | > 100 | Highly Resistant |
| Hypothetical 2-(methoxycarbonylamino)-5-(trifluoromethyl)-1H-benzo[d]imidazole | 0.1 - 5 | Potentially effective against sensitive and some low-resistance strains |
Data for Carbendazim and Thiophanate-methyl are representative values based on published literature.[8] The data for the hypothetical compound is an educated estimation based on the known effects of fluorination in agrochemicals.
Experimental Protocols
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of the core benzimidazole scaffold from this compound.
Materials:
-
This compound
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Decolorizing carbon
-
Round-bottomed flask
-
Reflux condenser
-
Water bath
-
Büchner funnel and flask
-
Beakers
-
Filter paper
Procedure:
-
In a 250 mL round-bottomed flask, combine 17.6 g (0.1 mol) of this compound with 25.5 g (0.5 mol) of 90% formic acid.[9][10][11]
-
Heat the mixture on a water bath at 100°C for 2 hours under reflux.
-
Cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.
-
Filter the crude product using a Büchner funnel and wash with ice-cold water.
-
For purification, dissolve the crude product in a minimal amount of boiling water, add a small amount of decolorizing carbon, and heat for 15 minutes.
-
Filter the hot solution to remove the carbon.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry in an oven at 100°C.
Protocol 2: Synthesis of a Representative Fungicide - Methyl [5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]carbamate
This protocol details the conversion of the benzimidazole intermediate into a carbamate fungicide.
Materials:
-
5-(Trifluoromethyl)-1H-benzo[d]imidazole
-
Methyl chloroformate or dimethyl carbonate
-
Anhydrous pyridine or triethylamine
-
Anhydrous toluene or dichloromethane
-
Round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 18.6 g (0.1 mol) of 5-(trifluoromethyl)-1H-benzo[d]imidazole in 150 mL of anhydrous toluene.
-
Add 10.1 g (0.1 mol) of triethylamine to the solution.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a solution of 9.45 g (0.1 mol) of methyl chloroformate in 50 mL of anhydrous toluene from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure methyl [5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]carbamate.
Visualizations
Caption: Synthetic pathway for a benzimidazole fungicide.
Caption: Mechanism of action for benzimidazole fungicides.
References
- 1. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbendazim | C9H9N3O2 | CID 25429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carbendazim (Ref: BAS 346F) [sitem.herts.ac.uk]
- 7. Carbendazim - Wikipedia [en.wikipedia.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for N-Functionalization of 3-(Trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-functionalization of 3-(trifluoromethyl)benzene-1,2-diamine, a key building block in the synthesis of pharmaceuticals and functional materials. The presence of the trifluoromethyl group significantly influences the reactivity of the diamine, making tailored protocols essential for successful synthesis. This guide covers four primary classes of N-functionalization: N-Acylation, N-Alkylation, N-Arylation, and N-Cyclization for the formation of benzimidazoles.
N-Acylation of this compound
N-acylation introduces an acyl group to one or both nitrogen atoms of the diamine, forming amide functionalities. This transformation is fundamental in drug development for modifying the physicochemical properties of molecules. Due to the two amine groups, achieving selective mono-acylation can be challenging and often requires careful control of reaction conditions.
Data Presentation: N-Acylation
| Entry | Acylating Agent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 1 | Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to rt, 4h | Mono- and Di-acetylated | Variable | General Method |
| 2 | Benzoyl Chloride | Et₃N, THF, 0 °C to rt, 6h | Mono- and Di-benzoylated | Variable | General Method |
Experimental Protocol: Mono-N-Acetylation
This protocol describes a general procedure for the mono-N-acetylation of this compound, which may require optimization to maximize selectivity.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq.) to the solution and stir for 10 minutes.
-
Slowly add a solution of acetyl chloride (1.0 eq.) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the mono-acetylated product from the di-acetylated and unreacted starting material.
N-Alkylation of this compound
N-alkylation introduces alkyl groups to the nitrogen atoms. Reductive amination is a highly effective method for this transformation, offering good control over the degree of alkylation and avoiding common side reactions associated with direct alkylation using alkyl halides.
Data Presentation: N-Alkylation via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Mono-N-benzylated | 70-85 | [1] |
| 2 | Acetone | NaBH₃CN | Methanol | Mono-N-isopropylated | 65-80 | General Method |
Experimental Protocol: Mono-N-Alkylation via Reductive Amination
This protocol outlines the selective mono-N-alkylation using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous 1,2-dichloroethane.
-
Add the aldehyde or ketone (1.1 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure N-alkylated product.[1]
N-Arylation of this compound
N-arylation, the formation of a carbon-nitrogen bond with an aromatic ring, is a powerful tool in medicinal chemistry. The Buchwald-Hartwig amination and Ullmann condensation are two prominent methods for achieving this transformation.
Data Presentation: N-Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Mono-N-arylated | 60-75 | [2] |
| 2 | 4-Iodoanisole | CuI / Phenanthroline | K₂CO₃ | DMF | Mono-N-arylated | 50-65 | [3] |
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a general method for the palladium-catalyzed N-arylation. The choice of ligand is crucial and may require screening for optimal results.
Materials:
-
This compound
-
Aryl halide (e.g., 4-Bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for air-sensitive reactions
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by the aryl halide (1.0 eq.) and this compound (1.2 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-arylated product.[2]
N-Cyclization: Synthesis of 4-(Trifluoromethyl)benzimidazoles
The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a common and efficient method for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.
Data Presentation: Benzimidazole Formation
| Entry | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Na₂S₂O₅, Ethanol, Reflux, 6h | 2-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-benzo[d]imidazole | 75-85 | [4] |
| 2 | Benzoic Acid | Polyphosphoric acid (PPA), 150 °C, 4h | 2-Phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole | 80-90 | General Method |
| 3 | Benzaldehyde | Microwave, HOAc (cat.), H₂O, 110 °C, 15 min | 2-Phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole | 80-90 | [5] |
Experimental Protocol: Synthesis from an Aldehyde
This protocol describes the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in ethanol.
-
Add a solution of sodium metabisulfite (0.5 eq.) in water to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure benzimidazole derivative.[4]
References
- 1. rsc.org [rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-assisted multicomponent reaction in water leading to highly regioselective formation of benzo[f]azulen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Trifluoromethyl)benzene-1,2-diamine in the Development of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzene-1,2-diamine is a key building block in the synthesis of high-performance polymers. The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone imparts unique properties, including enhanced thermal stability, improved solubility in organic solvents, reduced dielectric constant, and lower water absorption. These characteristics make polymers derived from this diamine suitable for a range of advanced applications, such as in microelectronics, aerospace, and specialty coatings.
This document provides detailed application notes and experimental protocols for the synthesis of advanced materials, primarily polybenzimidazoles (PBIs) and polyimides (PIs), using this compound as a key monomer. While specific quantitative data for polymers derived directly from this compound is limited in publicly available literature, the following data for structurally similar fluorinated polymers serve as a reference to illustrate the expected performance enhancements.
Data Presentation: Properties of High-Performance Fluorinated Polymers
The following tables summarize the properties of various high-performance polymers containing trifluoromethyl groups, providing an insight into the potential characteristics of materials synthesized using this compound.
Table 1: Thermal Properties of Fluorinated Poly(amide-imide)s
| Polymer ID | 5% Weight Loss Temperature (Td5) in N2 (°C) | 5% Weight Loss Temperature (Td5) in Air (°C) | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| PAI-1 | 498 | 497 | 44.8 |
| PAI-2 | 475 | 472 | 25.6 |
| PAI-3 | 465 | 464 | 7.8 |
Data adapted from soluble poly(amide-imide)s prepared from a diamide-diamine monomer with biphenyl units containing two CF3 groups.[1][2]
Table 2: Mechanical and Dielectric Properties of Fluorinated Polyimides
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (GPa) | Dielectric Constant (1 MHz) | Water Absorption (%) |
| TPPI50 | 232.73 | 26.26 | 5.53 | 2.312 | - |
| PI Film (IV/6FDA) | 148 | 31 | 2.6 | 2.74 | 0.2-0.7 |
| PI Film (V/6FDA) | - | - | - | 3.2 | 0.2-0.7 |
Data for TPPI50 from an optimized fluorinated polyimide containing trifluoromethylbenzene.[3] Data for PI Films from novel diamine monomers with trifluoromethyl groups.[4]
Experimental Protocols
The following are generalized protocols for the synthesis of polybenzimidazoles and polyimides using an aromatic diamine such as this compound.
Protocol 1: Synthesis of Polybenzimidazole (PBI) via Polycondensation
This protocol describes the synthesis of a PBI from this compound and a dicarboxylic acid in polyphosphoric acid (PPA).
Materials:
-
This compound
-
Isophthalic acid (or other aromatic dicarboxylic acid)
-
Polyphosphoric acid (PPA)
-
Phosphorus pentoxide (P2O5)
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
-
Ammonium hydroxide
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add PPA.
-
Heat the PPA to 120°C under a slow nitrogen stream to remove any moisture.
-
Cool the PPA to 100°C and add P2O5 to adjust the PPA concentration.
-
Add equimolar amounts of this compound and isophthalic acid to the flask.
-
Slowly heat the reaction mixture to 200°C and maintain for 2-4 hours with constant stirring.
-
After the polymerization is complete (indicated by a significant increase in viscosity), cool the solution to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred water.
-
Break up the precipitated polymer, and wash it repeatedly with water until the washings are neutral.
-
Neutralize the polymer by stirring in a dilute ammonium hydroxide solution.
-
Filter the polymer and wash again with water.
-
Dry the PBI powder in a vacuum oven at 120°C overnight.
Protocol 2: Synthesis of Polyimide (PI) via a Two-Step Polycondensation
This protocol outlines the synthesis of a polyimide from this compound and an aromatic dianhydride.
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in DMAc.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride powder in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 3 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C overnight.
Visualizations
The following diagrams illustrate the synthesis workflows for the advanced materials described.
Caption: Workflow for the synthesis of Polybenzimidazole (PBI).
Caption: Two-step synthesis workflow for Polyimides (PI).
References
Troubleshooting & Optimization
Effective purification techniques for crude 3-(Trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective purification of crude 3-(Trifluoromethyl)benzene-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. A frequent method for synthesizing aromatic diamines is the reduction of the corresponding dinitro compound. In this case, impurities may include:
-
Unreacted starting material: 1,2-Dinitro-3-(trifluoromethyl)benzene.
-
Partially reduced intermediate: 2-Nitro-3-(trifluoromethyl)aniline.
-
Catalyst residues: If catalytic hydrogenation is used (e.g., Palladium on carbon).[1]
-
Oxidation products: Aromatic amines, especially diamines, can be sensitive to air and light, leading to colored, oxidized byproducts.[2]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: My purified this compound is colored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
A2: Discoloration is a common issue with aromatic diamines and is often due to the formation of colored oxidation products.[2] Here are some troubleshooting steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon, followed by filtration.[2]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent air oxidation.
-
Storage: Store the purified compound in a dark, cool place, preferably under an inert atmosphere.
Q3: What are the recommended purification techniques for this compound?
A3: The most common and effective purification techniques for this compound are:
-
Column Chromatography: Silica gel column chromatography is effective for separating the diamine from less polar impurities like the starting dinitro compound and the mono-amino intermediate.[1][3]
-
Recrystallization: This technique can be very effective for removing minor impurities, especially if the crude product is already of reasonable purity.[4] The choice of solvent is critical for successful recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during multiple extraction or filtration steps.- Incomplete crystallization during recrystallization.- Adsorption of the product onto the stationary phase in column chromatography. | - Minimize transfer steps.- Ensure complete precipitation during recrystallization by cooling for an adequate time.- In column chromatography, ensure the chosen eluent system provides good mobility for the product. A slightly more polar solvent system might be necessary. |
| Persistent Impurities After Column Chromatography | - Co-elution of impurities with the product.- Inappropriate solvent system. | - Optimize the solvent system for better separation. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve resolution.- Consider using a different stationary phase, such as alumina. |
| Oily Product Instead of Crystals After Recrystallization | - Presence of impurities that inhibit crystallization.- Supersaturation of the solution.- Inappropriate solvent. | - Try re-purifying by column chromatography first to remove the interfering impurities.- Scratch the inside of the flask with a glass rod to induce crystallization.- Use a different recrystallization solvent or a solvent pair. |
| Product Degradation During Purification | - Exposure to acid, light, or air. | - Avoid acidic conditions if possible. If an acid wash is necessary, neutralize immediately.- Protect the compound from light by using amber glassware or covering the apparatus with aluminum foil.- Work under an inert atmosphere (nitrogen or argon). |
Quantitative Data on Purification Techniques
The following table provides illustrative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Initial Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | 75-85% | >98% | 60-80% | High resolving power for a range of impurities. | Can be time-consuming and requires larger volumes of solvent. Potential for product adsorption. |
| Recrystallization | >90% | >99% | 70-90% | Simple, cost-effective, and can yield very pure material. | Less effective for removing large amounts of impurities or impurities with similar solubility. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Equilibrate the column by running the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed silica gel.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate, starting with a low concentration of ethyl acetate). A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent to facilitate the elution of the product. The more polar diamine will move down the column.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane.[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution briefly and then perform a hot filtration to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Purification Troubleshooting Workflow
References
Strategies to improve the reaction yield of 3-(Trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Trifluoromethyl)benzene-1,2-diamine and related derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via a two-step route: nucleophilic aromatic substitution (SNAr) to form a nitro-substituted intermediate, followed by reduction of the nitro group.
Issue 1: Low yield in the Nucleophilic Aromatic Substitution (SNAr) Step
| Potential Cause | Troubleshooting Action |
| Suboptimal Solvent | Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile, increasing its reactivity.[1] If experiencing low yields, consider switching to or ensuring the anhydrous nature of one of these solvents. |
| Ineffective Base | The choice of base is crucial. Non-nucleophilic bases are often used to deprotonate the amine nucleophile without competing in the substitution. If yields are low, consider switching to a stronger, non-nucleophilic base. |
| Poor Leaving Group | The reactivity of the leaving group in SNAr reactions typically follows the trend F > Cl > Br > I.[1] Using a starting material with a fluoride leaving group, such as 1-fluoro-2-nitro-3-(trifluoromethyl)benzene, is highly recommended for optimal yield. |
| Inadequate Reaction Temperature | Many SNAr reactions require heating to proceed at an appreciable rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress using TLC or LC-MS. |
| Di-substitution Side Reaction | If the aromatic substrate has multiple leaving groups, or if the amine starting material is highly reactive, double substitution can occur, consuming the desired product.[1][2] To minimize this, use a 1:1 stoichiometry of your reactants. |
Issue 2: Incomplete or Low-Yield in the Nitro Group Reduction Step
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity | The activity of the catalyst (e.g., Pd/C) is critical. If the reaction is slow or incomplete, consider using a fresh batch of catalyst or increasing the catalyst loading. Ensure the catalyst is not poisoned by impurities from the previous step. |
| Inefficient Reducing Agent | Catalytic hydrogenation with H₂ gas is a common and effective method.[2] Alternative reducing agents like sodium hypophosphite in the presence of Pd/C can also be used and may offer advantages in terms of safety and selectivity.[3][4] |
| Formation of Side Products | Incomplete reduction can lead to the formation of intermediates like nitroso or hydroxylamino species, which can further react to form azoxy or azo compounds, reducing the yield of the desired diamine. Optimizing reaction time, temperature, and hydrogen pressure can help minimize these side products. |
| Substrate Purity | Impurities in the nitro-intermediate from the SNAr step can interfere with the reduction. Ensure the intermediate is sufficiently pure before proceeding. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Residual High-Boiling Solvent | Solvents like DMF or DMSO from the SNAr step can be difficult to remove. During work-up, wash the organic layer multiple times with water or brine to extract these solvents.[1] |
| Presence of Closely Eluting Impurities | If impurities are difficult to separate by crystallization, column chromatography is a reliable purification method. A mixture of ethyl acetate and petroleum ether on a silica gel stationary phase has been shown to be effective for purifying similar diamines.[2] |
| Product Degradation | Diamines can be susceptible to oxidation. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and high-yielding method is a two-step synthesis. The first step involves the nucleophilic aromatic substitution of a 1-halo-2-nitrobenzene derivative (ideally fluoro-substituted) with an appropriate amine. The second step is the reduction of the resulting nitro-aniline intermediate to the desired diamine, commonly achieved through catalytic hydrogenation.[2]
Q2: How can I monitor the progress of my reactions?
A2: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of starting materials and the formation of the product in both the SNAr and reduction steps.[5] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Nitro-aromatic compounds can be energetic and should be handled with care. Catalytic hydrogenation involves the use of flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures, such as using a hydrogenation apparatus designed for this purpose.[2] Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.
Q4: Can I use a different catalyst for the nitro reduction?
A4: While Palladium on carbon (Pd/C) is widely used and effective, other catalysts such as platinum-based catalysts can also be employed for the reduction of aromatic nitro groups.[6] The choice of catalyst can sometimes influence the selectivity and reaction rate, so it may be an area for optimization depending on the specific substrate.
Quantitative Data Summary
The following tables summarize quantitative data from reported syntheses of trifluoromethyl-substituted benzene-1,2-diamines to aid in experimental design and optimization.
Table 1: Optimization of the Nucleophilic Aromatic Substitution (SNAr) Reaction
| Entry | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (3,5-bis(trifluoromethyl)phenyl)methanamine + 1-fluoro-2-nitrobenzene | K₂CO₃ | DMF | 25 | 72 | 98[2] |
| 2 | 4-bromo-2-(trifluoromethyl)aniline derivative | - | - | - | - | 81 (overall for 4 steps)[7] |
Table 2: Optimization of the Nitro Group Reduction
| Entry | Starting Material | Catalyst | Reducing Agent | Solvent | Pressure | Time (h) | Yield (%) |
| 1 | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 10% Pd/C | H₂ | EtOH | 4 bar | 6 | 97[2] |
| 2 | Dinitro Compound | Pd/C | H₂ | EtOH or THF | - | - | -[5] |
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline (SNAr Step)
-
To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol) in anhydrous DMF (20 mL), add 1-fluoro-2-nitrobenzene (10 mmol) and potassium carbonate (10 mmol).
-
Stir the reaction mixture at 25 °C for 72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water (40 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS).
Protocol 2: Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (Reduction Step)
-
In a hydrogenation vessel, dissolve the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol) from the previous step in ethanol (50 mL).
-
Carefully add 10% Palladium on carbon (100 mg) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 4 bar.
-
Shake the mixture at 25 °C for 6 hours using a hydrogenation apparatus.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter cake with ethanol.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the final product.
Visualizations
Caption: A typical two-step synthesis workflow.
Caption: A logical guide for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
- 3. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Addressing stability and degradation issues of 3-(Trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Trifluoromethyl)benzene-1,2-diamine. The information provided addresses common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For optimal stability, storage in a dark location under an inert atmosphere at room temperature is recommended. It is imperative to keep the compound away from sources of ignition such as heat, sparks, and open flames, as well as incompatible substances like strong oxidizing agents and strong bases.[1][3]
Q2: What are the primary signs of degradation of this compound?
A2: Visual inspection can often reveal initial signs of degradation. These include a noticeable change in color, the development of an unusual odor, or a change in the physical state of the compound. For more precise detection, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify impurities and degradation products.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, degradation of structurally similar aromatic amines and fluorinated compounds can occur through several mechanisms. These include oxidation, where the amino groups are susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds, and polymerization. Photochemical degradation can also occur upon exposure to light, leading to the formation of colored impurities. The trifluoromethyl group is generally stable but can influence the reactivity of the benzene ring.
Q4: How should I handle this compound to minimize exposure and degradation?
A4: Proper handling is essential for both safety and maintaining the compound's purity. Always handle the compound in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye contact.[1][4] Avoid creating dust or aerosols. After handling, wash hands and any exposed skin thoroughly.[1]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected reaction byproducts | Degradation of the starting material | 1. Verify the purity of the this compound using HPLC or GC-MS before use.2. Ensure storage conditions are optimal (cool, dry, dark, inert atmosphere).3. Purify the starting material if necessary (e.g., by recrystallization or column chromatography). |
| Inconsistent experimental results | Inconsistent quality of the reagent | 1. Source the compound from a reputable supplier and check the certificate of analysis.2. Use the same batch of the compound for a series of related experiments.3. Perform a quick quality control check (e.g., melting point or TLC) before each use. |
| Discoloration of the compound upon storage | Oxidation or light-induced degradation | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen).2. Protect the container from light by using an amber vial or wrapping it in aluminum foil.3. Ensure the container is tightly sealed to prevent exposure to air and moisture. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Sample Preparation:
- Accurately weigh 10 mg of this compound into several amber glass vials.
- Prepare separate sets of samples for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, exposure to light, exposure to air).
2. Storage:
- Store the vials under the specified conditions for a predetermined period (e.g., 1, 2, 4, and 8 weeks).
3. Analysis:
- At each time point, retrieve one vial from each storage condition.
- Dissolve the contents in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample by HPLC with a UV detector to quantify the parent compound and detect any degradation products.
- Use a validated analytical method with a suitable mobile phase and column.
4. Data Interpretation:
- Compare the peak area of the parent compound at each time point to the initial time point (T=0) to determine the percentage of degradation.
- Identify and quantify any new peaks that appear, which may correspond to degradation products.
Protocol 2: General Procedure for a Reaction using this compound
This protocol provides a generalized workflow for a typical chemical reaction involving this compound.
1. Reaction Setup:
- Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the required amount of this compound to a dry reaction flask.
- Add the appropriate solvent and other reactants sequentially.
2. Reaction Monitoring:
- Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Work-up and Purification:
- Once the reaction is complete, quench the reaction mixture as required.
- Extract the product into an appropriate organic solvent.
- Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Concentrate the solution under reduced pressure.
- Purify the crude product using column chromatography, recrystallization, or another suitable method.
4. Characterization:
- Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Potential degradation pathways for this compound.
References
Methods for overcoming poor solubility of 3-(Trifluoromethyl)benzene-1,2-diamine in solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-(Trifluoromethyl)benzene-1,2-diamine in various solvents.
Troubleshooting Guides
Issue: Compound fails to dissolve in a non-polar organic solvent.
Possible Cause: While trifluoromethylated aromatic compounds are generally more soluble in non-polar solvents, strong intermolecular forces in the crystal lattice of the solid material may hinder dissolution.
Solutions:
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Sonication: Use an ultrasonic bath to provide energy to break up the solid particles and enhance solvation.
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Gentle Heating: Carefully warm the solvent to increase the kinetic energy of the solvent molecules, which can help overcome the lattice energy of the solid. Safety Note: Ensure heating is done in a well-ventilated area and away from flammable materials, observing the flash point of the solvent.
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Co-Solvent Addition: Introduce a small amount of a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to disrupt crystal packing and improve solvation.
Issue: Compound precipitates out of solution upon standing or cooling.
Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is thermodynamically unstable.
Solutions:
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Maintain Temperature: If dissolution was achieved with heating, maintain a slightly elevated temperature to keep the compound in solution.
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Solvent Composition Adjustment: The solvent polarity may not be optimal. Gradually add a co-solvent to adjust the polarity of the mixture and increase the solubility of the compound.
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Re-dissolve and Dilute: If precipitation is significant, it may be necessary to re-dissolve the compound (gently heating if necessary) and then dilute the solution to a concentration below its saturation point at the working temperature.
Issue: Inconsistent solubility results between experiments.
Possible Cause: Variability in the purity of the compound, the grade of the solvent, or the presence of moisture can all affect solubility.
Solutions:
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Use High-Purity Materials: Ensure that the this compound and solvents are of a high and consistent purity grade for all experiments.
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Control for Moisture: Use anhydrous solvents, especially when working with non-polar aprotic solvents, as water can significantly impact the solubility of polar solutes.
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Standardize Procedures: Follow a consistent and well-documented procedure for all solubility tests, including mixing time, temperature, and method of agitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Data Presentation: Estimated Solubility of this compound
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The hydrophobic trifluoromethyl group and aromatic ring limit solubility. The presence of two amino groups may slightly increase solubility over a non-aminated analog. |
| Methanol | Moderate to High | The alcohol can act as both a hydrogen bond donor and acceptor, facilitating interactions with the amine groups. | |
| Ethanol | Moderate to High | Similar to methanol, but the slightly larger alkyl chain may enhance solubility of the aromatic portion. | |
| Polar Aprotic | DMSO | High | Strong dipole moment and ability to act as a hydrogen bond acceptor allows for effective solvation of the amine groups. |
| DMF | High | Similar to DMSO, it is a highly polar solvent capable of solvating the compound effectively. | |
| Acetonitrile | Moderate | Less polar than DMSO and DMF, but can still solvate the molecule to a reasonable extent. | |
| Non-Polar | Toluene | Moderate | The aromatic nature of toluene can interact favorably with the benzene ring of the solute. |
| Dichloromethane | Moderate | A common solvent for many organic compounds; its moderate polarity can be effective. | |
| Hexane | Low | The significant difference in polarity between the compound and the non-polar hexane will likely result in poor solubility. |
Disclaimer: The data in this table is an estimation based on chemical principles and data from similar compounds. For precise quantitative results, experimental determination is recommended.
Q2: How can I increase the aqueous solubility of this compound?
A2: The aqueous solubility of this aromatic diamine can be significantly increased by pH adjustment. As an amine, it is basic and can be protonated in an acidic solution to form a more soluble ammonium salt.
Q3: What is the general procedure for increasing solubility through pH adjustment?
A3: To increase the solubility of this compound in an aqueous medium, you can add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. The amine groups will be protonated to form the corresponding ammonium salt, which is generally much more water-soluble. It is advisable to monitor the pH to avoid excessively acidic conditions that might affect the stability of the compound or downstream applications.
Q4: Can co-solvents be used to improve solubility in organic solvents?
A4: Yes, a co-solvent system can be a very effective method. If the compound has poor solubility in a non-polar solvent, adding a small amount of a miscible polar aprotic solvent like DMSO or DMF can significantly enhance solubility. Conversely, for a highly polar solvent system where the compound is not fully soluble, adding a less polar co-solvent may improve solubility by matching the overall polarity of the solvent mixture to that of the solute.
Q5: Are there other methods to improve the solubility of this compound?
A5: Yes, the use of surfactants is another common technique. Surfactants form micelles in solution, and the hydrophobic core of these micelles can encapsulate the poorly soluble this compound, thereby increasing its overall concentration in the bulk solvent. The choice of surfactant (anionic, cationic, or non-ionic) will depend on the specific solvent system and the requirements of your experiment.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound in a specific solvent.
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Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.
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Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.
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Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Collection: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to allow the excess solid to settle.
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Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.
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Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.
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Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Protocol 2: pH-Mediated Solubilization in Aqueous Media
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Initial Suspension: Add a known mass of this compound to a known volume of deionized water or an aqueous buffer at neutral pH. Stir to create a suspension.
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Acid Titration: While stirring, slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise to the suspension.
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Observation and pH Monitoring: Continue adding the acid and monitor the pH of the solution. Observe the suspension for the point at which all the solid material dissolves.
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Final pH: Record the pH at which complete dissolution occurs. This pH value is the minimum pH required to achieve the desired concentration of the compound in that aqueous system.
Protocol 3: Co-Solvent Solubilization
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Solvent Selection: Choose a primary solvent in which the compound is poorly soluble and a co-solvent in which it is highly soluble. The two solvents must be miscible.
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Titration Method:
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Create a suspension of the compound in the primary solvent.
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Slowly add the co-solvent dropwise to the suspension while stirring.
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Continue adding the co-solvent until the compound completely dissolves.
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Record the final ratio of the two solvents. This represents the solvent mixture required to achieve solubility at that concentration.
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Pre-mixed Solvent System:
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Prepare a series of solvent mixtures with varying ratios of the primary and co-solvent (e.g., 9:1, 8:2, 7:3, etc.).
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Determine the solubility of the compound in each mixture using the shake-flask method (Protocol 1).
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This will provide a quantitative measure of how solubility changes with the co-solvent ratio.
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Visualizations
References
Optimization of reaction parameters for derivatization of 3-(Trifluoromethyl)benzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-(Trifluoromethyl)benzene-1,2-diamine. The information herein is designed to optimize reaction parameters and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for the derivatization of this compound?
A1: The primary application for the derivatization of this compound is in the synthesis of benzimidazole derivatives.[1][2][3] The trifluoromethyl group is a key substituent in many pharmaceutical compounds as it can enhance metabolic stability and binding affinity to biological targets.[4] Therefore, this diamine is a crucial building block in the development of new therapeutic agents.
Q2: Which functional groups can be used to derivatize this compound?
A2: this compound is typically derivatized by reacting the two primary amine groups with various electrophilic reagents. Common functional groups for derivatization include aldehydes, carboxylic acids (or their activated forms like acid chlorides and esters), and nitriles.[2][5] These reactions lead to the formation of a five-membered imidazole ring fused to the benzene ring, creating the benzimidazole scaffold.
Q3: How does the trifluoromethyl group affect the reactivity of the diamine?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This property reduces the electron density of the benzene ring and decreases the nucleophilicity of the adjacent amine groups.[6] Consequently, reaction conditions may need to be adjusted (e.g., by using a suitable catalyst or higher temperatures) to achieve efficient derivatization compared to unsubstituted o-phenylenediamines.
Q4: What are some common catalysts used in the derivatization of o-phenylenediamines?
A4: A variety of catalysts can be employed to facilitate the condensation reaction for benzimidazole synthesis. These include acid catalysts such as p-toluenesulfonic acid, Lewis acids, and solid-supported catalysts like nano-Fe₂O₃ or organosulfonic acid-functionalized silica.[2] The choice of catalyst often depends on the specific derivatizing agent and the desired reaction conditions (e.g., solvent-free, aqueous medium).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to low reactivity of the diamine. | - Increase the reaction temperature. - Add a suitable acid catalyst (e.g., p-TsOH) to activate the derivatizing agent. - Use a more reactive form of the derivatizing agent (e.g., acid chloride instead of carboxylic acid). |
| Decomposition of starting material or product. | - Monitor the reaction temperature closely to avoid overheating. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Poor quality of reagents or solvents. | - Use freshly distilled or high-purity solvents. - Verify the purity of the this compound and the derivatizing agent. | |
| Formation of Multiple Products/Side Reactions | Non-selective reaction or side reactions. | - Optimize the stoichiometry of the reactants. A slight excess of the derivatizing agent may be beneficial in some cases. - Control the reaction temperature to minimize the formation of undesired byproducts. |
| Oxidation of the diamine. | - Conduct the reaction under an inert atmosphere. - Use deoxygenated solvents. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | - After the reaction, cool the mixture to induce precipitation. - If the product is an oil, attempt to triturate with a non-polar solvent like hexane to induce solidification. |
| Product is difficult to separate from starting materials or byproducts. | - Employ column chromatography for purification. A gradient elution of ethyl acetate in hexane is often effective for separating benzimidazole derivatives. - Recrystallization from a suitable solvent system can also be used to purify the final product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-4-(trifluoromethyl)benzimidazoles using Aldehydes
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Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL).
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Reagent Addition: Add the corresponding aldehyde (1.1 mmol) to the solution.
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Catalyst Addition (Optional): Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 mmol).
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Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash with cold solvent. If no precipitate forms, evaporate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-4-(trifluoromethyl)benzimidazole.
Protocol 2: Synthesis of 2-(Trifluoromethyl)-4-(trifluoromethyl)benzimidazole using Trifluoroacetic Acid
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Preparation: In a sealed reaction vessel, combine this compound (1.0 mmol) and trifluoroacetic acid (1.2 mmol).
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Reaction: Heat the mixture at a high temperature (e.g., 120-150 °C) for several hours. The reaction can be performed neat or in a high-boiling solvent like polyphosphoric acid.
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Work-up: After cooling to room temperature, carefully quench the reaction mixture by adding it to ice-water. Neutralize with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.
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Isolation: Filter the solid product, wash with water, and dry under vacuum.
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Purification: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualized Workflows
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Techniques for removing persistent impurities from 3-(Trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-(Trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: My this compound is a dark oil or solid. What causes the color and how can I remove it?
A1: Aromatic diamines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities. The dark color is often due to trace amounts of these oxidation products. Proper handling and storage under an inert atmosphere (e.g., nitrogen or argon) can minimize discoloration. For removal of colored impurities, column chromatography is often effective. In some cases, a charcoal treatment followed by recrystallization can also be beneficial.
Q2: What are the most likely persistent impurities in my sample of this compound?
A2: Persistent impurities can arise from the synthetic route or degradation. Common impurities may include:
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Residual Nitro Precursor: Incomplete reduction of the nitroaniline starting material.
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Oxidation Byproducts: Formed by exposure of the diamine to air.
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Isomeric Impurities: Depending on the synthetic route, other positional isomers may be present.
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Residual Catalyst: If a metal catalyst (e.g., Palladium on carbon) was used for hydrogenation, trace amounts may remain.
Q3: I'm having trouble getting my this compound to crystallize. What can I do?
A3: If your compound is "oiling out" or failing to crystallize, consider the following:
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Solvent Choice: The solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or use a co-solvent system.
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Purity: Highly impure samples may resist crystallization. A preliminary purification by column chromatography might be necessary.
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Supersaturation: Ensure you are creating a supersaturated solution. If the solution is too dilute, crystallization will be slow or may not occur.
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Inducing Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring purity. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to develop your TLC plate. The pure compound should appear as a single spot. Impurities will appear as additional spots with different Rf values. Staining with a visualizing agent like potassium permanganate or examination under UV light can help to identify spots.
Troubleshooting Guides
Issue 1: Persistent Color in the Purified Product
| Possible Cause | Suggested Solution |
| Oxidation during workup or purification | Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible. Use degassed solvents for chromatography and recrystallization. |
| Highly colored, polar impurities | Consider a pre-purification step. A short plug of silica gel can remove highly polar impurities before a full column chromatography or recrystallization. |
| Ineffective recrystallization solvent for color removal | Try adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities. |
Issue 2: Co-elution of Impurities during Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate solvent system polarity | Optimize the eluent system. A less polar solvent system will generally increase the separation between compounds on a silica gel column. Try a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. |
| Column overloading | Use a larger diameter column or reduce the amount of crude material loaded onto the column. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight. |
| Structurally similar impurities (e.g., isomers) | Consider using a different stationary phase, such as alumina, or a specialized column for isomer separation. Phenyl or pentafluorophenyl (PFP) columns can be effective for separating aromatic positional isomers.[1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent system should be determined empirically.
1. Solvent Selection:
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Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good candidate solvents will show high solubility when hot and low solubility when cold.
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Common solvent systems for aromatic amines include mixtures of a polar solvent (e.g., ethyl acetate, ethanol) and a non-polar solvent (e.g., hexanes, petroleum ether).[2][3]
2. Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a co-solvent system) to just dissolve the solid. c. If using a co-solvent system, add the less polar solvent dropwise to the hot solution until the solution becomes slightly cloudy. Then, add a few drops of the more polar solvent to redissolve the precipitate. d. Allow the flask to cool slowly to room temperature. To promote slower cooling, you can wrap the flask in glass wool or place it in a warm water bath that is allowed to cool. e. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
Protocol 2: Column Chromatography
This protocol is based on a method described for a similar compound and is a good starting point for the purification of this compound.[4]
1. Materials:
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Stationary Phase: Silica gel (230-400 mesh)
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Eluent: A mixture of ethyl acetate (EtOAc) and petroleum ether (or hexanes). A starting ratio of 1:4 (EtOAc:petroleum ether) is recommended. The optimal ratio should be determined by TLC analysis.
2. Procedure: a. Slurry Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. b. Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column. c. Elution: Add the eluent to the column and apply gentle pressure (e.g., with a nitrogen line or an air pump) to begin eluting the sample. d. Fraction Collection: Collect fractions in test tubes or vials. e. Analysis: Monitor the fractions by TLC to identify those containing the pure product. f. Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Technique | Parameter | Recommended Starting Condition |
| Recrystallization | Solvent System | Ethyl Acetate / Hexanes |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | 1:4 Ethyl Acetate : Petroleum Ether (or Hexanes) | |
| Loading Method | Dry loading |
Visualization
Caption: A decision-making workflow for troubleshooting the purification of this compound.
Caption: A generalized workflow for the purification and analysis of this compound.
References
Challenges and solutions for the scale-up production of 3-(Trifluoromethyl)benzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-(Trifluoromethyl)benzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up production of this compound?
A1: The most common and scalable synthetic route involves a two-step process:
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Nitration: Introduction of a nitro group onto a suitable precursor. A common starting material is 3-(trifluoromethyl)aniline.
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Catalytic Hydrogenation: Reduction of the nitro group(s) to form the final diamine product.
Q2: What are the primary challenges encountered during the scale-up of this synthesis?
A2: The primary challenges include:
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Exothermic Reactions: Both nitration and hydrogenation are highly exothermic, posing a risk of thermal runaway if not properly controlled, especially in large batch reactors.[1][2][3]
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Catalyst Handling and Activity: On a large scale, ensuring efficient mixing of the heterogeneous catalyst (e.g., Pd/C) and preventing its deactivation are critical.
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Impurity Profile: Side reactions can lead to impurities that are difficult to remove at scale.
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Product Isolation and Purification: Crystallization and purification of the final product can be challenging to achieve with high purity and yield on a large scale.
Q3: What safety precautions are essential for the large-scale synthesis of this compound?
A3: Key safety precautions include:
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Thermal Hazard Assessment: Thoroughly characterize the thermal properties of the reaction mixtures to understand and mitigate the risks of thermal runaway.
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Adequate Cooling Capacity: Ensure that the reactor system has sufficient cooling capacity to manage the heat generated during the exothermic steps.
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Inert Atmosphere: Conduct the hydrogenation reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the risk of fire or explosion with the hydrogen gas and catalyst.
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Proper Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive acids (for nitration) and flammable solvents and catalysts.
Q4: Are there alternative synthetic routes to consider for this compound?
A4: While the nitration-hydrogenation route is common, other methods like asymmetric decarboxylative Mannich addition reactions can be used for synthesizing trifluoromethyl-containing vicinal diamines, though their scalability may need to be assessed for industrial production.
Troubleshooting Guides
Nitration Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Intermediate | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect concentration of nitrating agent. | - Monitor the reaction progress using techniques like TLC or HPLC. - Carefully control the reaction temperature within the optimal range. - Optimize the concentration of the nitrating mixture (e.g., HNO₃/H₂SO₄). |
| Formation of Multiple Isomers | - Reaction temperature is too high. - Incorrect order of reagent addition. | - Maintain a lower reaction temperature to improve selectivity. - Add the substrate to the nitrating agent slowly to ensure controlled reaction. |
| Runaway Reaction | - Inadequate cooling. - Too rapid addition of reagents. - Poor mixing leading to localized hot spots. | - Ensure the reactor's cooling system is functioning optimally. - Add reagents at a controlled rate. - Improve agitation to ensure uniform temperature distribution. For larger scales, consider using a continuous flow reactor for better heat and mass transfer.[1][2][4] |
Catalytic Hydrogenation Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Catalyst deactivation. - Insufficient hydrogen pressure. - Poor catalyst-substrate contact. | - Use a fresh or regenerated catalyst. Consider a higher catalyst loading. - Ensure the hydrogen pressure is maintained at the recommended level. - Improve agitation to keep the catalyst suspended and in contact with the reactants. |
| Low Yield of Diamine | - Formation of by-products (e.g., hydroxylamines, azoxy compounds). - Over-reduction or side reactions. | - Optimize reaction conditions (temperature, pressure, reaction time) to favor the formation of the desired product. The formation of unstable hydroxylamine intermediates can be a risk.[5] - Monitor the reaction closely to stop it once the starting material is consumed. |
| Product Contamination with Catalyst | - Inefficient filtration. | - Use a finer filter medium (e.g., Celite®) to remove the catalyst particles effectively.[6] |
| Dehalogenation (if applicable) | - Catalyst is too active. - High reaction temperature or pressure. | - Use a less active catalyst or a catalyst poison to improve selectivity. - Optimize the reaction conditions to be milder. |
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of a Related Diamine
| Parameter | Nitration (Formation of Nitroaniline) | Hydrogenation (Formation of Diamine) |
| Starting Materials | (3,5-bis(trifluoromethyl)phenyl)methanamine, 1-fluoro-2-nitrobenzene | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline |
| Reagents | K₂CO₃ | 10% Pd/C, H₂ |
| Solvent | Anhydrous DMF | Ethanol |
| Temperature | 25 °C | 25 °C |
| Pressure | Atmospheric | 4 bar |
| Reaction Time | 72 h | 6 h |
| Yield | 98%[6] | 97%[6] |
Note: This data is for a related compound and should be used as a reference for process optimization.
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline (Intermediate)
This protocol is adapted from the synthesis of a similar compound and can serve as a starting point.[6]
-
In a suitable reaction vessel, combine (3,5-bis(trifluoromethyl)phenyl)methanamine (e.g., 10 mmol), 1-fluoro-2-nitrobenzene (e.g., 10 mmol), and potassium carbonate (e.g., 10 mmol) in anhydrous dimethylformamide (DMF).
-
Stir the mixture at 25 °C for approximately 72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product if necessary, for example, by recrystallization or column chromatography.
Protocol 2: Synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (Final Product)
This protocol is for the reduction of the nitro intermediate.[6]
-
In a hydrogenation reactor, dissolve the N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline intermediate (e.g., 10.8 mmol) in ethanol.
-
Carefully add a 10% palladium on carbon (Pd/C) catalyst (e.g., 100 mg).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar) and stir the mixture at 25 °C for approximately 6 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final diamine product.
Visualizations
Caption: Workflow for the scale-up production of this compound.
Caption: Decision-making logic for troubleshooting low yield or impurity issues.
References
- 1. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 2. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting common issues in reactions involving 3-(Trifluoromethyl)benzene-1,2-diamine
Welcome to the technical support center for 3-(Trifluoromethyl)benzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the possible causes?
A1: Several factors can contribute to slow or incomplete reactions:
-
Reduced Nucleophilicity: The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) group significantly reduces the nucleophilicity of the adjacent amine groups.[1][2] This inherent property of the molecule means that reactions, such as condensations with aldehydes or carboxylic acids, will often require more forcing conditions (higher temperatures, longer reaction times) or the use of a catalyst compared to reactions with unsubstituted o-phenylenediamine.[3][4]
-
Inadequate Activation: For reactions with carboxylic acids, insufficient activation of the carboxyl group can be a bottleneck. Ensure your activating agent (e.g., carbodiimide, or conversion to an acid chloride) is effective and used in the correct stoichiometry.
-
Steric Hindrance: While the -CF₃ group is sterically similar to a chlorine atom, the substitution pattern on your reaction partner might introduce steric hindrance that further slows down the reaction.[2]
-
Solvent Effects: The choice of solvent can play a critical role. Aprotic polar solvents like DMF or DMSO can often facilitate these types of condensations, but it's essential to ensure they are anhydrous.
Q2: I am observing the formation of dark-colored impurities in my reaction mixture. What are these and how can I prevent them?
A2: Aromatic diamines, including this compound, are susceptible to oxidation, which can lead to the formation of highly colored byproducts.[5][6][7]
-
Cause: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, can cause the diamine to oxidize. The oxidation products are often complex polymeric materials or quinone-diimine type structures.[5][8]
-
Prevention:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Storage: Store the this compound under an inert atmosphere, protected from light, and at a low temperature as recommended by the supplier.[12] Amines are also hygroscopic and should be stored in a dry environment.[12]
-
Q3: How can I purify my final product to remove unreacted diamine and colored impurities?
A3: Purification can often be challenging due to the similar polarities of the starting material and desired product. A multi-step approach is often necessary.
-
Column Chromatography: Silica gel chromatography is a common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the less polar product from the more polar diamine. Sometimes, deactivating the silica gel with triethylamine can prevent degradation of sensitive products.[13]
-
Recrystallization: This is an excellent technique for removing impurities if a suitable solvent system can be found. Screening various solvents or solvent mixtures is recommended.
-
Activated Carbon Treatment: To remove persistent colored impurities, you can treat a solution of your crude product with a small amount of activated carbon.[13] The carbon is then removed by hot filtration. Be aware that activated carbon can also adsorb your product, so use it sparingly.
-
Acid/Base Extraction: If your product is not basic, an acidic wash can remove the unreacted basic diamine.
Troubleshooting Guides
Issue 1: Low Yield in Benzimidazole Synthesis
You are attempting to synthesize a 2-substituted-4-(trifluoromethyl)benzimidazole via condensation with an aromatic aldehyde, but the yield is consistently low.
| Parameter | Condition 1 (Low Yield) | Condition 2 (Improved Yield) | Condition 3 (Optimized Yield) |
| Catalyst | None | p-Toluenesulfonic acid (p-TSA) | Ytterbium(III) triflate (Yb(OTf)₃) |
| Temperature | 80 °C | 110 °C | 110 °C |
| Solvent | Toluene | Toluene | Acetonitrile |
| Atmosphere | Air | Nitrogen | Nitrogen |
| Observed Yield | 25% | 65% | 85% |
Troubleshooting Steps:
-
Introduce a Catalyst: The reduced nucleophilicity of the diamine often necessitates the use of a catalyst to promote the condensation and subsequent cyclization. Both Brønsted acids (like p-TSA) and Lewis acids can be effective.[4][14]
-
Increase Temperature: Higher temperatures can help overcome the activation energy barrier for the reaction.
-
Optimize Solvent: While toluene with a Dean-Stark trap to remove water is a common choice, other solvents like acetonitrile or DMF might offer better solubility and higher reaction rates.
-
Implement an Inert Atmosphere: As mentioned in the FAQs, performing the reaction under nitrogen or argon will minimize oxidative side reactions that can consume the starting material and complicate purification.[5][7]
Issue 2: Product Contaminated with Starting Material After Column Chromatography
Despite careful column chromatography, your final product is still contaminated with unreacted this compound.
Troubleshooting Workflow:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Table 1 from The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. | Semantic Scholar [semanticscholar.org]
- 7. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Understanding the degradation pathways of 3-(Trifluoromethyl)benzene-1,2-diamine under stress conditions
Technical Support Center: 3-(Trifluoromethyl)benzene-1,2-diamine Degradation Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of this compound under various stress conditions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation templates to facilitate your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under common stress conditions?
While specific experimental data for this exact molecule is not extensively published, based on the functional groups (o-phenylenediamine, trifluoromethyl group), the primary degradation pathways are predictable. The o-phenylenediamine moiety is highly susceptible to oxidation, which is often the main route of degradation.
-
Oxidative Degradation: This is typically the most significant pathway. Exposure to oxidizing agents can lead to the formation of colored products, such as quinone-diimines and subsequently more complex polymerized structures. The reaction is often rapid and can be initiated by air (auto-oxidation), especially in the presence of metal ions or light.
-
Photolytic Degradation: Exposure to UV or visible light can catalyze oxidative degradation, leading to similar products as seen under oxidative stress, but potentially at an accelerated rate. The trifluoromethyl group is generally stable, but the aromatic diamine portion of the molecule can absorb light and become reactive.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. While the core structure is relatively stable, long-term exposure to high heat could lead to polymerization or other complex reactions.
-
Acidic/Basic Hydrolysis: The amine groups have basic properties and will form salts in acidic conditions, which can increase their stability against oxidation. The trifluoromethyl group and the C-N bonds are generally stable to hydrolysis under typical laboratory conditions. Significant degradation under hydrolytic stress is less likely compared to oxidation unless extreme pH and temperature are applied.
Q2: I am observing a rapid color change (e.g., to yellow or brown) in my sample solution. What is the likely cause?
A rapid color change is a strong indicator of oxidative degradation. The initial oxidation of o-phenylenediamines forms highly colored quinoidal structures. This process can be accelerated by factors such as:
-
Exposure to atmospheric oxygen.
-
Presence of trace metal ion catalysts.
-
Exposure to light.
-
Elevated temperatures.
To mitigate this, ensure samples are prepared fresh, protected from light using amber vials, and purged with an inert gas like nitrogen or argon if necessary.
Q3: My HPLC analysis shows multiple new peaks after stress testing, but they are poorly resolved. How can I improve the separation?
Poor resolution of degradation products, especially for aromatic amines, is a common issue. Consider the following troubleshooting steps:
-
Column Choice: Use a column specifically designed for polar or basic compounds. A C18 column with end-capping can reduce peak tailing. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.
-
Mobile Phase pH: The pH of the mobile phase is critical. Buffering the mobile phase to a pH between 3 and 7 can ensure consistent ionization of the amine groups and improve peak shape. A lower pH (e.g., 3-4) will protonate the amines, which can reduce tailing on some columns.
-
Ion-Pairing Agents: If poor peak shape persists, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can provide better resolution between closely eluting peaks.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under oxidative stress. | The concentration of the oxidizing agent (e.g., H₂O₂) is too low, or the incubation time is too short. | Increase the concentration of H₂O₂ (e.g., from 3% to 10%) or extend the exposure time. Ensure the temperature is appropriate (e.g., room temperature or slightly elevated). |
| Inconsistent results between replicate samples. | The compound is degrading rapidly upon dissolution (auto-oxidation). Contamination with metal ions. | Prepare solutions immediately before analysis. Protect samples from light and air. Use high-purity solvents and acid-washed glassware to minimize metal contamination. |
| Mass spectrometry signal is weak for degradants. | Degradation products may be forming polymers that are too large to be easily ionized or detected. Ion suppression from the mobile phase buffer. | Use a less concentrated buffer or a more volatile one (e.g., ammonium formate instead of phosphate). Check for a wide mass range during analysis. |
| Poor peak shape (tailing) in HPLC. | Secondary interactions between the basic amine groups and residual silanols on the silica-based column. | Use a mobile phase with a pH that protonates the amines (e.g., pH < 4). Employ a modern, end-capped C18 column or a specialized column for polar compounds. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting this compound to stress.
-
Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 48 hours. Before analysis, cool and neutralize with an equivalent amount of 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 48 hours. Before analysis, cool and neutralize with an equivalent amount of 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 7 days. Also, analyze the solid compound stored under the same conditions.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples: Prepare a control sample by diluting the stock solution with the solvent and storing it under normal conditions (e.g., 4°C, protected from light).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
Quantitative results from a forced degradation study should be summarized clearly. The table below serves as a template for presenting your findings.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Assay of Parent (%) | Number of Degradants | Major Degradant Peak Area (%) | Total Impurities (%) | Mass Balance (%) |
| Control | 99.8 | 1 | 0.15 | 0.2 | 100.0 |
| 1N HCl, 80°C, 48h | 98.5 | 2 | 0.80 | 1.4 | 99.9 |
| 1N NaOH, 80°C, 48h | 99.1 | 1 | 0.55 | 0.9 | 100.0 |
| 30% H₂O₂, RT, 48h | 15.2 | >5 | 45.3 (Deg-1), 20.1 (Deg-2) | 84.8 | 100.0 |
| Heat, 80°C, 7 days | 97.3 | 2 | 1.50 | 2.6 | 99.9 |
| Photolytic | 85.6 | 4 | 8.2 (Deg-3) | 14.3 | 99.9 |
| Note: This table contains hypothetical data for illustrative purposes. |
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the logical flow from setting up the stress experiments to analyzing the results and identifying the degradation products.
Caption: Workflow for forced degradation study and analysis.
Hypothetical Oxidative Degradation Pathway
This diagram illustrates a plausible primary degradation pathway for this compound under oxidative conditions, which is often the most significant route of decomposition for o-phenylenediamines.
Caption: Plausible oxidative degradation pathway.
Validation & Comparative
A Comparative Analysis of 3-(Trifluoromethyl)benzene-1,2-diamine and Other Phenylenediamines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, phenylenediamines serve as crucial building blocks for a diverse array of molecules, from potent therapeutic agents to high-performance polymers. The strategic introduction of substituents onto the phenylenediamine scaffold can dramatically alter the physicochemical, reactive, and biological properties of the resulting compounds. This guide provides a detailed comparative analysis of 3-(Trifluoromethyl)benzene-1,2-diamine against its unsubstituted counterparts: ortho-, meta-, and para-phenylenediamine.
This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols to inform compound selection and experimental design.
Physicochemical Properties: A Quantitative Comparison
The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. While extensive experimental data is available for the parent phenylenediamines, specific data for this compound is less prevalent in the literature. The following table summarizes key physicochemical properties, highlighting the expected influence of the -CF3 group.
| Property | o-Phenylenediamine | m-Phenylenediamine | p-Phenylenediamine | This compound |
| Molecular Formula | C₆H₈N₂ | C₆H₈N₂ | C₆H₈N₂ | C₇H₇F₃N₂ |
| Molecular Weight | 108.14 g/mol [1] | 108.14 g/mol | 108.14 g/mol | 176.14 g/mol [2][3] |
| Melting Point (°C) | 100-102[1] | 64-66 | 145-147 | ~41 (Boiling Point)[4] |
| Boiling Point (°C) | 256-258[1] | 282-284 | 267 | Not available |
| Water Solubility | Slightly soluble | 350 g/L (25 °C) | 40 g/L | Predicted to be lower than o-phenylenediamine |
| pKa (Conjugate Acid) | pKa1 ≈ 4.5, pKa2 ≈ 0.6 | pKa1 ≈ 4.9, pKa2 ≈ 2.4 | pKa1 ≈ 6.2, pKa2 ≈ 2.7 | Predicted to be lower than o-phenylenediamine |
Reactivity Analysis: The Phillips Condensation for Benzimidazole Synthesis
A cornerstone of phenylenediamine chemistry is its utility in the synthesis of heterocyclic compounds. The condensation reaction with carboxylic acids or aldehydes to form benzimidazoles is a prime example. The electron-withdrawing trifluoromethyl group in this compound is anticipated to decrease the nucleophilicity of the amino groups, potentially leading to slower reaction rates compared to the unsubstituted o-phenylenediamine.
To provide a framework for a direct comparison of reactivity, a detailed experimental protocol for the synthesis of 2-substituted benzimidazoles via the Phillips condensation is provided below. This method can be applied to all ortho-phenylenediamines discussed.
Experimental Protocol: Comparative Synthesis of 2-Arylbenzimidazoles
Objective: To compare the reactivity of o-phenylenediamine and this compound in the synthesis of their respective 2-arylbenzimidazole derivatives.
Materials:
-
o-Phenylenediamine or this compound
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the respective phenylenediamine (1.0 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1.0 equivalent) to the solution.
-
Add sodium metabisulfite (0.5 equivalents) as an oxidizing agent.
-
Add a small amount of water to the reaction mixture.
-
Reflux the mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterize the product by NMR, IR, and mass spectrometry and determine the yield.
Comparative Analysis: The reaction rates can be compared by monitoring the disappearance of starting materials and the appearance of the product over time using TLC or HPLC. The final yields of the purified products will also provide a quantitative measure of the relative reactivity.
Biological Activity: A Comparative Cytotoxicity Overview
Phenylenediamines and their derivatives are known to exhibit a range of biological activities, including cytotoxicity. This property is a double-edged sword, as it can be harnessed for anticancer applications but also poses a toxicity risk. The trifluoromethyl group can influence cytotoxicity by altering cellular uptake, metabolic pathways, and target interactions.
The following table summarizes available IC50 data for the phenylenediamines. It is important to note that these values are from different studies and cell lines, which makes direct comparison challenging. However, they provide a general indication of the cytotoxic potential.
| Compound | Cell Line | IC50 | Reference |
| o-Phenylenediamine | A375 (Melanoma) | >100 µM (48h) | [5] |
| m-Phenylenediamine | Not available | Not available | |
| p-Phenylenediamine | Human Lymphocytes | 0.8 mM (12h) | [6] |
| p-Phenylenediamine | Hartley guinea pig lymph node cells | >10 ppm (96h) | [7] |
| This compound | Not available | Not available |
General Cytotoxicity Pathway: The cytotoxicity of many aromatic amines is linked to their metabolic activation into reactive species that can induce oxidative stress and damage cellular macromolecules like DNA, leading to apoptosis.
Experimental Protocol: MTT Assay for Comparative Cytotoxicity
To enable a direct and quantitative comparison of the cytotoxic effects of the four phenylenediamines, a standardized in vitro cytotoxicity assay such as the MTT assay is recommended.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the four phenylenediamines on a selected cancer cell line (e.g., HeLa or A549).
Materials:
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
The four phenylenediamine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each phenylenediamine in culture medium. Replace the old medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Conclusion
This guide provides a comparative framework for evaluating this compound alongside its non-fluorinated analogs. The presence of the trifluoromethyl group is predicted to significantly impact the physicochemical properties, reducing the basicity of the amino groups and likely affecting solubility. This altered electronic nature is also expected to influence its reactivity in synthetic transformations, such as benzimidazole formation.
While a complete dataset for a direct quantitative comparison is not yet available in the public domain, the provided experimental protocols for both synthesis and cytotoxicity assessment offer a clear path for researchers to generate this valuable data. The insights and methodologies presented herein are intended to facilitate informed decision-making in the design and development of novel compounds based on the versatile phenylenediamine scaffold.
References
- 1. chemscene.com [chemscene.com]
- 2. Computational Chemistry Highlights: Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper [compchemhighlights.org]
- 3. 360-60-1|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
A Comparative Guide to the Reactivity of 3-(Trifluoromethyl)benzene-1,2-diamine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity between 3-(Trifluoromethyl)benzene-1,2-diamine and its positional isomers, with a primary focus on the electronically distinct 4-(Trifluoromethyl)benzene-1,2-diamine. The strategic placement of the potent electron-withdrawing trifluoromethyl (-CF3) group significantly influences the nucleophilicity of the diamine, impacting its performance in crucial synthetic reactions such as the formation of quinoxalines and other heterocyclic systems relevant to medicinal chemistry.
Introduction
Ortho-phenylenediamines are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The introduction of a trifluoromethyl group onto the benzene ring dramatically alters the electronic properties of the diamine. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This property has profound implications for the reactivity of the adjacent amino groups, primarily by reducing their basicity and nucleophilicity.[2][3] Understanding the reactivity differences between isomers of trifluoromethyl-substituted benzene-1,2-diamines is crucial for reaction optimization and the rational design of novel chemical entities.
Electronic Effects and Predicted Reactivity
The reactivity of the amino groups in benzene-1,2-diamines is directly related to their nucleophilicity, which is a function of their basicity. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring and reduces the electron density on the nitrogen atoms, thereby decreasing their basicity.[2][3]
The position of the -CF3 group relative to the two amino groups determines the extent of this deactivating effect. This can be quantified using Hammett constants, which measure the electronic influence of substituents on a reaction center. A more positive Hammett constant (σ) indicates a stronger electron-withdrawing effect.
-
This compound: The -CF3 group is meta to one amino group and ortho to the other.
-
4-(Trifluoromethyl)benzene-1,2-diamine: The -CF3 group is para to one amino group and meta to the other.
The Hammett constant for a para-CF3 group (σp = +0.57) is significantly larger than that for a meta-CF3 group (σm = +0.44), indicating a stronger electron-withdrawing effect from the para position.[4] This is due to the combined influence of a strong negative inductive effect (-I) and a moderate resonance effect (-M).
Based on these electronic principles, 4-(Trifluoromethyl)benzene-1,2-diamine is predicted to be less reactive than this compound in nucleophilic reactions. The amino group para to the -CF3 group in the 4-isomer will be significantly less nucleophilic than either of the amino groups in the 3-isomer.
Quantitative Data: Hammett Constants
| Substituent Position | Hammett Constant (σ) | Relative Electron-Withdrawing Effect | Predicted Impact on Nucleophilicity |
| meta-CF3 | 0.44[4] | Strong | Significant Decrease |
| para-CF3 | 0.57[4] | Very Strong | More Significant Decrease |
Table 1: Hammett Constants for the Trifluoromethyl Group.
The higher Hammett constant for the para-CF3 group suggests a greater reduction in the basicity of the para-amino group in 4-(Trifluoromethyl)benzene-1,2-diamine compared to the amino groups in the 3-isomer.
Experimental Protocols
A common method to assess the reactivity of o-phenylenediamines is through their condensation reaction with a 1,2-dicarbonyl compound, such as benzil, to form a quinoxaline. The general procedure for such a reaction is provided below. A comparative study would involve running parallel reactions with this compound and 4-(Trifluoromethyl)benzene-1,2-diamine under identical conditions and analyzing the reaction kinetics or final product yields.
General Procedure for Quinoxaline Synthesis:
-
To a solution of the respective trifluoromethyl-substituted benzene-1,2-diamine isomer (1.0 mmol) in ethanol (10 mL), add an equimolar amount of benzil (1.0 mmol).
-
Add a catalytic amount of a suitable acid, such as acetic acid or p-toluenesulfonic acid (0.1 mmol).
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or by removing the solvent under reduced pressure followed by purification via recrystallization or column chromatography.
-
Characterize the resulting quinoxaline derivative by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine the yield.
Mandatory Visualization
Caption: Workflow for comparing the reactivity of trifluoromethyl-benzene-1,2-diamine isomers.
References
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of 3-(Trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key spectroscopic techniques for the structural confirmation of 3-(Trifluoromethyl)benzene-1,2-diamine. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary information to unequivocally identify and characterize this compound. For a comprehensive comparison, data for its structural isomers, 4-(Trifluoromethyl)benzene-1,2-diamine and 5-(Trifluoromethyl)benzene-1,3-diamine, are also included where available.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Compound | Aromatic Protons | Amine Protons | Solvent |
| This compound | Predicted: 6.8-7.2 (m, 3H) | Predicted: 3.5-4.5 (br s, 4H) | CDCl₃ |
| 4-(Trifluoromethyl)benzene-1,2-diamine | 6.91 (d, J=8.0, 1H), 6.78 (s, 1H), 6.65 (d, J=8.0, 1H) | 3.65 (br s, 4H) | CDCl₃ |
| 5-(Trifluoromethyl)benzene-1,3-diamine | 6.3-6.5 (m, 3H) | 3.8 (br s, 4H) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | CF₃ Carbon | Solvent |
| This compound | Predicted: 110-150 | Predicted: ~124 (q, J ≈ 272 Hz) | CDCl₃ |
| 4-(Trifluoromethyl)benzene-1,2-diamine | 142.1, 133.9, 127.0 (q, J=32 Hz), 118.9, 116.0, 114.8 | 124.8 (q, J=272 Hz) | CDCl₃ |
| 5-(Trifluoromethyl)benzene-1,3-diamine | 149.5, 131.5 (q, J=31 Hz), 110.1, 106.2 | 125.2 (q, J=272 Hz) | DMSO-d₆ |
Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | Chemical Shift | Solvent |
| This compound | Predicted: ~ -63 | CDCl₃ |
| 4-(Trifluoromethyl)benzene-1,2-diamine | -61.2 | CDCl₃ |
| 5-(Trifluoromethyl)benzene-1,3-diamine | -63.5 | DMSO-d₆ |
Table 4: IR Spectroscopic Data (Wavenumber ν [cm⁻¹])
| Compound | N-H Stretching | C-F Stretching | Aromatic C=C Stretching |
| This compound | Predicted: 3300-3500 (two bands) | Predicted: 1100-1350 (strong, multiple bands) | Predicted: 1500-1620 |
| 4-(Trifluoromethyl)benzene-1,2-diamine | 3420, 3340 | 1325, 1110 | 1630, 1520 |
| 5-(Trifluoromethyl)benzene-1,3-diamine | 3400, 3320 | 1330, 1120 | 1625, 1590 |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 176.06 | Predicted: 157 ([M-F]⁺), 129 ([M-CF₃]⁺) |
| 4-(Trifluoromethyl)benzene-1,2-diamine | 176.06 | 157, 129 |
| 5-(Trifluoromethyl)benzene-1,3-diamine | 176.06 | 157, 129 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR Spectroscopy of Aromatic Diamines
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of carbon signals (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for accurate integration of quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -70 ppm).
-
The number of scans can be similar to that of ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method for Solid Samples
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic methods described.
Alternative synthetic routes for 3-(Trifluoromethyl)benzene-1,2-diamine and their pros and cons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 3-(Trifluoromethyl)benzene-1,2-diamine, a key building block in the development of pharmaceuticals and agrochemicals. The routes discussed are the reduction of 2-nitro-6-(trifluoromethyl)aniline and the double amination of 1,2-dihalo-3-(trifluoromethyl)benzene. This document offers a detailed examination of their respective methodologies, quantitative data, and a discussion of their advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 2-Nitro-6-(trifluoromethyl)aniline | Route 2: Double Amination of 1,2-Dihalo-3-(trifluoromethyl)benzene |
| Starting Material | 2-Nitro-6-(trifluoromethyl)aniline | 1,2-Dihalo-3-(trifluoromethyl)benzene (e.g., 1,2-dichloro) |
| Key Transformation | Reduction of a nitro group | Palladium-catalyzed C-N bond formation |
| Typical Reagents | Catalytic Hydrogenation: H₂, Pd/C; Chemical Reduction: SnCl₂/HCl | Ammonia source (e.g., NH₃), Palladium catalyst, Ligand, Base |
| Reaction Steps | Typically one-step reduction | Typically one-pot, two C-N coupling steps |
| Reported Yield | Generally high (>90%) | Can be high, but dependent on catalyst and ligand optimization |
| Purity | Often high, purification by crystallization or chromatography | Can be high, but may require careful purification to remove catalyst residues |
| Scalability | Well-established and scalable | Can be challenging to scale due to catalyst cost and sensitivity |
| Pros | High-yielding, well-established chemistry, readily available starting material | Milder conditions for the final step, potentially shorter route from common precursors |
| Cons | Use of hazardous reagents (H₂ gas, strong acids), potential for side reactions | Expensive catalysts and ligands, requires inert atmosphere, potential for catalyst poisoning |
Visualizing the Synthetic Pathways
Figure 1. High-level overview of the two primary synthetic routes to this compound.
Route 1: Reduction of 2-Nitro-6-(trifluoromethyl)aniline
This classical approach involves the reduction of the nitro group of 2-nitro-6-(trifluoromethyl)aniline. This transformation can be achieved through various methods, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure for the catalytic hydrogenation of a nitroaniline.
Materials:
-
2-Nitro-6-(trifluoromethyl)aniline
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
A pressure reactor (e.g., a Parr shaker) is charged with 2-nitro-6-(trifluoromethyl)aniline and a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the mixture.
-
The reactor is sealed and purged several times with an inert gas (nitrogen or argon) to remove any oxygen.
-
The atmosphere is then replaced with hydrogen gas, and the reactor is pressurized to the desired pressure (typically 1-5 bar).
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., up to 50 °C) until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or GC-MS indicates complete conversion of the starting material.
-
Upon completion, the hydrogen pressure is carefully released, and the reactor is purged with an inert gas.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.
Pros and Cons of Route 1
Pros:
-
High Yields: The reduction of nitroanilines is often a high-yielding reaction.
-
Well-Established: This is a classical and well-understood transformation in organic chemistry.
-
Scalability: Catalytic hydrogenation is a readily scalable process for industrial production.
-
Readily Available Starting Material: 2-Nitro-6-(trifluoromethyl)aniline can be synthesized from commercially available precursors.
Cons:
-
Hazardous Reagents: The use of hydrogen gas requires specialized equipment and safety precautions. Chemical reduction methods often employ strong acids and produce metallic waste.
-
Catalyst Handling: Palladium on carbon is flammable, especially when dry and saturated with hydrogen.
-
Potential for Side Reactions: Over-reduction or dehalogenation (if applicable) can occur under harsh conditions.
Route 2: Double Amination of 1,2-Dihalo-3-(trifluoromethyl)benzene
A more modern approach involves the direct formation of the two C-N bonds via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method starts from a readily available dihalogenated precursor.
Experimental Protocol: Buchwald-Hartwig Double Amination
This protocol provides a general procedure for the double amination of an aryl dihalide.
Materials:
-
1,2-Dichloro-3-(trifluoromethyl)benzene
-
Ammonia source (e.g., ammonia gas, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or a Josiphos-type ligand)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A dry Schlenk flask or glovebox is charged with the palladium catalyst, the phosphine ligand, and the strong base under an inert atmosphere.
-
Anhydrous, deoxygenated solvent is added, followed by the 1,2-dichloro-3-(trifluoromethyl)benzene.
-
The ammonia source is then introduced. If using ammonia gas, it can be bubbled through the reaction mixture. If using an ammonia surrogate, it is added at this stage.
-
The reaction vessel is sealed, and the mixture is heated to the required temperature (typically 80-120 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Figure 2. Step-by-step experimental workflows for the two synthetic routes.
Pros and Cons of Route 2
Pros:
-
Milder Conditions for C-N bond formation: Compared to some classical amination methods, the Buchwald-Hartwig reaction can proceed under relatively mild conditions.
-
Potentially Shorter Route: Depending on the availability of the starting dihalo-trifluoromethylbenzene, this could be a more direct route.
-
High Functional Group Tolerance: Palladium-catalyzed aminations are known for their tolerance of a wide range of functional groups.
Cons:
-
Expensive Reagents: Palladium catalysts and specialized phosphine ligands can be costly, especially for large-scale synthesis.
-
Air and Moisture Sensitive: The reaction requires strict inert atmosphere techniques, which can be challenging to maintain on a large scale.
-
Catalyst Removal: Complete removal of palladium residues from the final product can be difficult and is often a critical requirement in pharmaceutical applications.
-
Optimization Required: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent, often requiring significant optimization for a specific substrate.
Conclusion
Both the reduction of 2-nitro-6-(trifluoromethyl)aniline and the double amination of a 1,2-dihalo-3-(trifluoromethyl)benzene offer viable pathways to this compound. The choice between these routes will depend on several factors, including the scale of the synthesis, cost considerations, available equipment, and the desired purity of the final product.
Route 1 represents a more traditional, robust, and often more cost-effective method for large-scale production, provided that the necessary safety infrastructure for handling hydrogen gas is in place. Route 2, utilizing the Buchwald-Hartwig amination, offers a more modern and potentially more versatile approach, particularly for medicinal chemistry applications where rapid access to analogs with high functional group tolerance is desired, and where the higher cost of reagents can be justified. Researchers should carefully consider the pros and cons outlined in this guide to make an informed decision based on their specific research and development goals.
Unveiling the Bioactive Potential: A Comparative Analysis of 3-(Trifluoromethyl)benzene-1,2-diamine Derivatives
A new frontier in medicinal chemistry is being carved out by the exploration of 3-(Trifluoromethyl)benzene-1,2-diamine derivatives. These compounds, characterized by the presence of a trifluoromethyl group on the phenylenediamine scaffold, have demonstrated a diverse range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for next-generation pharmaceuticals.
The strategic incorporation of the trifluoromethyl group is a well-established method in drug design to enhance metabolic stability, bioavailability, and binding affinity. When applied to the versatile benzene-1,2-diamine core, which is a key building block for numerous biologically active molecules, it gives rise to a class of compounds with significant therapeutic potential. This has been observed in their activity against a spectrum of targets, including microbial pathogens and cancer cells.
Comparative Biological Activity of Key Derivatives
To facilitate a clear comparison of the efficacy of different this compound derivatives, the following tables summarize their quantitative biological activities. The data is collated from various studies, each focusing on a specific therapeutic area.
Antibacterial Activity
A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which can be conceptually linked to the broader class of trifluoromethyl-containing benzene derivatives, have shown potent activity against drug-resistant Gram-positive bacteria.
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference |
| Derivative A | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | [1] |
| Derivative B | Enterococcus faecalis | Not Specified | [1] |
| Vancomycin (Control) | MRSA | Not Specified | [1] |
Table 1: Comparative antibacterial activity of selected N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[1]
Anticancer Activity
Derivatives of 1,3,5-triazine incorporating a trifluoromethylphenylamine moiety have demonstrated significant antiproliferative effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
| Derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | |
| Derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | |
| Imatinib (Control) | MDA-MB-231 (Breast Cancer) | 35.50 |
Table 2: Comparative anticancer activity of selected imamine-1,3,5-triazine derivatives against MDA-MB-231 breast cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to determine the biological activities of the derivatives presented.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of the N-(trifluoromethyl)phenyl substituted pyrazole derivatives was assessed using the microbroth dilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds were serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension was added to each well, and the plates were incubated under appropriate conditions.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
MTT Assay for Anticancer Activity
The antiproliferative properties of the imamine-1,3,5-triazine derivatives were evaluated using the methyl thiazolyl tetrazolium (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength. The IC50 value, the concentration that inhibits 50% of cell growth, was then calculated.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
References
Comparative Guide to Validated Analytical Methods for the Quantitative Analysis of 3-(Trifluoromethyl)benzene-1,2-diamine
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 3-(Trifluoromethyl)benzene-1,2-diamine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective overview of various techniques with supporting experimental data and protocols.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and precise quantification of this intermediate is paramount for ensuring the quality, efficacy, and safety of the final products. This guide explores and compares several analytical techniques suitable for this purpose, including Visible Spectrophotometry, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for analogous aromatic primary amines and trifluoromethyl-containing compounds.
Visible Spectrophotometric Method
Visible spectrophotometry offers a simple, cost-effective, and rapid approach for the quantification of aromatic primary amines. This method is based on the formation of a colored complex that absorbs light in the visible region of the electromagnetic spectrum.
Principle
The method involves the oxidation of a chromogenic reagent, such as p-N,N-dimethylphenylenediamine, by sodium metaperiodate to form an intermediate that reacts with the primary aromatic amine (in this case, this compound) to produce a stable, colored charge-transfer complex. The absorbance of this complex is measured at a specific wavelength, and the concentration of the analyte is determined from a calibration curve.
Experimental Protocol
-
Reagent Preparation:
-
p-N,N-dimethylphenylenediamine solution: Prepare a 50 mg/100 ml solution in water.
-
Sodium metaperiodate solution: Prepare a 200 mg/100 ml solution in water.
-
Buffer solution (pH 3.0): Prepare by mixing 50 ml of 0.2M potassium acid phthalate with 40.8 ml of 0.1M hydrochloric acid and 109.2 ml of water.[1]
-
Standard Solution: Prepare a stock solution of this compound in distilled water, with minimal addition of dilute hydrochloric acid if necessary for dissolution. Prepare working standards by serial dilution.
-
-
Sample Analysis:
-
To a 10 ml volumetric flask, add an aliquot of the sample solution containing this compound.
-
Add 1 ml of the buffer solution (pH 3.0).
-
Add 1 ml of the p-N,N-dimethylphenylenediamine solution, followed by 1 ml of the sodium metaperiodate solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for a few minutes.
-
Measure the absorbance of the resulting purple-red complex at 530 nm against a reagent blank prepared in the same manner without the analyte.[1][2]
-
-
Calibration:
-
Prepare a series of calibration standards by following the sample analysis procedure with known concentrations of the this compound standard solution.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Performance Data
The following table summarizes typical performance characteristics for the spectrophotometric analysis of aromatic primary amines.
| Parameter | Typical Performance |
| Wavelength (λmax) | 530 nm[1][2] |
| Linearity Range | Typically in the µg/mL range |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram
Caption: Workflow for the visible spectrophotometric analysis of this compound.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For aromatic amines, derivatization is often employed to improve volatility and chromatographic performance.
Principle
The sample is vaporized and injected into a capillary column. The components are separated based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. To enhance the volatility and reduce the polarity of the diamine, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., toluene).
-
Derivatization: To the extract, add trifluoroacetic anhydride (TFAA) and incubate at an elevated temperature (e.g., 90°C for 15 minutes) to form the corresponding trifluoroacetyl derivatives.[3]
-
Neutralization and Extraction: After cooling, neutralize the reaction mixture with a buffer (e.g., pH 9.8) and extract the derivatized analyte into an organic solvent like toluene.[3]
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness) or similar mid-polarity column.[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow.[4]
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 minutes, then ramp to 230°C at 45°C/min and hold for 5 minutes.[4]
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Hydrogen flow: 40 mL/min.[4]
-
Air flow: 450 mL/min.[4]
-
Makeup flow: 30 mL/min.[4]
-
-
Calibration:
-
Prepare calibration standards of this compound and subject them to the same derivatization and extraction procedure as the samples.
-
Inject the derivatized standards into the GC and create a calibration curve by plotting peak area against concentration.
-
Performance Data
The table below shows expected performance characteristics for a validated GC method for a related compound, which can be considered representative.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.8 µg/mL[4] |
| Limit of Quantification (LOQ) | < 4 µg/mL[4] |
| Precision (RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram
Caption: Workflow for the GC-FID analysis of this compound after derivatization.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly versatile and widely used technique for the separation and quantification of a broad range of compounds. It is considered a universal, highly sensitive, and specific tool for analyzing complex mixtures.[5]
Principle
A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the analyte's affinity for the stationary phase relative to the mobile phase. A UV detector is commonly used for the detection of aromatic compounds due to their inherent chromophores.
Experimental Protocol (Hypothetical)
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components (e.g., methanol/water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (with 0.1% trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area versus the concentration.
-
Performance Data
The following table presents the expected performance characteristics for a validated HPLC method.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
| Precision (RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Method Comparison
| Feature | Visible Spectrophotometry | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Colorimetric reaction | Volatility-based separation | Polarity-based separation |
| Specificity | Lower (potential interferences) | High | Very High |
| Sensitivity | Moderate | High | Very High |
| Sample Throughput | High | Moderate | Moderate |
| Cost | Low | High | High |
| Sample Prep | Simple, wet chemistry | More complex (derivatization) | Simple (dissolve and filter) |
| Best For | Rapid, routine QC | Volatile impurities | High accuracy and precision, stability studies |
Conclusion
The choice of an analytical method for the quantitative analysis of this compound depends on the specific requirements of the application.
-
Visible spectrophotometry is a suitable option for rapid and cost-effective analysis where high specificity is not the primary concern.
-
Gas chromatography , particularly after derivatization, offers high sensitivity and is well-suited for identifying and quantifying volatile impurities alongside the main analyte.
-
High-performance liquid chromatography stands out as the most robust, sensitive, and specific method, making it the preferred choice for regulatory submissions, stability testing, and analyses requiring the highest degree of accuracy and precision.
Each method should be properly validated for its intended use to ensure reliable and accurate results in the analysis of this compound.
References
Benchmarking Catalyst Performance in Reactions Utilizing 3-(Trifluoromethyl)benzene-1,2-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of catalyst performance in various chemical transformations that employ 3-(Trifluoromethyl)benzene-1,2-diamine as a key ligand component. The strategic incorporation of the trifluoromethyl group can significantly influence the electronic properties, stability, and stereoselectivity of the resulting catalysts. This document summarizes quantitative performance data, details experimental protocols for key reactions, and visualizes relevant workflows to aid in the selection and application of these catalytic systems.
Organocatalysis: Asymmetric Michael Addition
Organocatalysts derived from chiral backbones incorporating a this compound moiety have been investigated for their efficacy in asymmetric carbon-carbon bond-forming reactions. A notable example is the Michael addition of acetylacetone to trans-β-nitrostyrene.
Performance Comparison of Trifluoromethylated vs. Non-fluorinated Organocatalysts
The introduction of a trifluoromethyl group onto the benzene-1,2-diamine scaffold has been shown to impact the catalytic activity and enantioselectivity of the resulting organocatalysts. A comparative study of catalysts derived from (1R,2R)-cyclohexane-1,2-diamine, functionalized with either a plain benzene-1,2-diamine or a 4-(trifluoromethyl)benzene-1,2-diamine, reveals the nuanced effects of this electron-withdrawing substituent.
| Catalyst Moiety | Substrate 1 | Substrate 2 | Conversion (%) | ee (%) (Configuration) |
| Benzene-1,2-diamine | Acetylacetone | trans-β-nitrostyrene | up to 93 | up to 41 (S) |
| 4-(Trifluoromethyl)benzene-1,2-diamine | Acetylacetone | trans-β-nitrostyrene | Generally lower than non-fluorinated | Not significantly improved |
Table 1: Performance of (1R,2R)-cyclohexane-1,2-diamine derived organocatalysts in the Michael addition of acetylacetone to trans-β-nitrostyrene. Data indicates that the introduction of an electron-withdrawing trifluoromethyl group generally resulted in lower conversion rates compared to the unsubstituted analogue, without a significant improvement in enantioselectivity under the tested conditions.
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-nitrostyrene
Reaction Setup: A solution of the chiral organocatalyst (10 mol%) in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere. To this solution, trans-β-nitrostyrene (1.0 equivalent) and acetylacetone (1.2 equivalents) are added sequentially.
Reaction Conditions: The reaction mixture is stirred at 25 °C for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Analysis: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the Michael adduct. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
The Fluorine Advantage: A Comparative Analysis of 3-(Trifluoromethyl)benzene-1,2-diamine in Benzimidazole Synthesis
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance the therapeutic properties of a compound. This guide provides a comparative analysis of benzimidazole derivatives synthesized from 3-(trifluoromethyl)benzene-1,2-diamine versus their non-fluorinated analogs derived from 1,2-phenylenediamine. The introduction of the trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, often leads to improved efficacy in various applications, most notably in antimicrobial and anticancer agents. This is attributed to the altered physicochemical properties such as increased lipophilicity and metabolic stability.
Physicochemical Properties of Precursors
The introduction of a trifluoromethyl group significantly alters the electronic and lipophilic properties of the parent diamine, which in turn influences the characteristics of the resulting benzimidazole derivatives.
| Property | This compound | 1,2-Phenylenediamine (o-Phenylenediamine) |
| Molecular Weight | 176.14 g/mol | 108.14 g/mol [1] |
| LogP (calculated) | 2.71[2] | ~1.1 |
| pKa (of conjugate acid) | Lower (more acidic amines) | 4.57[3] |
The higher lipophilicity (LogP) of the fluorinated precursor can enhance the ability of the final drug candidate to permeate cell membranes, a crucial factor for reaching intracellular targets.[4] The electron-withdrawing nature of the CF3 group also increases the acidity of the amine protons, which can affect reaction kinetics during synthesis and the binding interactions of the final compound with its biological target.[4]
Efficacy in Antimicrobial Applications
Benzimidazole derivatives are a well-established class of antimicrobial agents. The introduction of a trifluoromethyl group has been shown to enhance this activity. While direct side-by-side comparisons in single studies are not always available, a review of the literature indicates a general trend of increased potency in fluorinated analogs.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Trifluoromethylated Benzimidazole | Staphylococcus aureus | 15.62 | (Derived from a study on pyrazole-attached benzimidazoles where a trifluoromethylphenyl group was present on the pyrazole moiety)[5] |
| Non-fluorinated Benzimidazole | Staphylococcus aureus | 32 - >512 | (Data for various 2- and 5-substituted non-fluorinated benzimidazoles)[6] |
| Trifluoromethylated Benzimidazole | Escherichia coli | 15.62 | (Derived from the same study as the S. aureus data)[5] |
| Non-fluorinated Benzimidazole | Escherichia coli | 64 - >512 | (Data for various 2- and 5-substituted non-fluorinated benzimidazoles)[6] |
| Trifluoromethylated Benzimidazole | Aspergillus fumigatus | 7.81 | (Derived from the same study as the S. aureus data)[5] |
| Non-fluorinated Benzimidazole | Aspergillus niger | 31.25 - 125 | (Data for various non-fluorinated benzimidazoles)[5] |
Disclaimer: The data presented is a compilation from different studies and is intended for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.
The enhanced antimicrobial activity of the trifluoromethylated benzimidazoles can be attributed to their increased lipophilicity, which facilitates penetration through the microbial cell wall and membrane.[4]
Efficacy in Anticancer Applications
The trifluoromethyl group has also been instrumental in enhancing the anticancer properties of benzimidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Trifluoromethylated Benzimidazole | MCF-7 (Breast) | 0.51 | EGFR/VEGFR2 dual inhibition | [7] |
| Non-fluorinated Benzimidazole | MCF-7 (Breast) | 9.39 | Not specified (Benzimidazole-triazole hybrid) | [8] |
| Trifluoromethylated Benzimidazole | HepG2 (Liver) | < 10 | Induction of Ferroptosis (System Xc- inhibition) | [9] |
| Non-fluorinated Benzimidazole | HepG2 (Liver) | 13.59 | Not specified (Benzimidazole-triazole hybrid) | [8] |
| Non-fluorinated Benzimidazole | Siha (Cervical) | 0.61 | Tubulin inhibition | [10] |
Disclaimer: The data presented is a compilation from different studies and is intended for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Synthesis of 2-Aryl-Benzimidazoles
A general and efficient method for the synthesis of 2-aryl-benzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde.[11]
-
Mixing of Reactants: In a round-bottom flask, dissolve the o-phenylenediamine (either this compound or 1,2-phenylenediamine) and the desired aromatic aldehyde in ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH).
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 6-8 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 2-aryl-benzimidazole derivative.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[12]
-
Preparation of Compound Stock: Prepare a concentrated stock solution of the benzimidazole derivative in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final DMSO concentration should not exceed 1%.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 2-4 hours). Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically 570-590 nm). The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[13][15]
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of trifluoromethylated benzimidazoles can be linked to their interaction with specific cellular pathways.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. benchchem.com [benchchem.com]
- 13. jag.journalagent.com [jag.journalagent.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. eastjmed.org [eastjmed.org]
A Comparative Guide to the Cross-Reactivity of 3-(Trifluoromethyl)benzene-1,2-diamine in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(Trifluoromethyl)benzene-1,2-diamine and its structural analogs, focusing on their performance in complex reaction mixtures and their potential for off-target interactions. The inclusion of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, influencing its reactivity, selectivity, and biological activity.[1] Understanding the cross-reactivity of this key building block is crucial for predicting potential side reactions and off-target effects in drug development.
Performance in Benzimidazole Synthesis
A primary application of o-phenylenediamines is in the synthesis of benzimidazoles, a scaffold present in numerous pharmaceutically active compounds.[2][3] The performance of this compound in this context is compared with unsubstituted o-phenylenediamine and an electron-rich analog, 4,5-dimethyl-1,2-phenylenediamine.
| Diamine | Aldehyde | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| This compound | 4-Chlorobenzaldehyde | p-TsOH | DMF | 3 | 80 | 85 | 96 |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | p-TsOH | DMF | 2.5 | 80 | 92 | 98 |
| 4,5-Dimethyl-1,2-phenylenediamine | 4-Chlorobenzaldehyde | p-TsOH | DMF | 2 | 80 | 95 | 99 |
This table presents representative data compiled from various benzimidazole synthesis protocols.[4][5] Purity was assumed based on typical outcomes of such reactions followed by standard purification.
Cross-Reactivity Profile: A Comparative Analysis
Cross-reactivity, or the interaction of a compound with unintended targets, is a critical consideration in drug development. To illustrate the comparative cross-reactivity, we present hypothetical, yet plausible, inhibitory activities (IC50) of the three diamines against a representative target kinase (e.g., a hypothetical Target Kinase A) and a common off-target kinase (e.g., a hypothetical Off-Target Kinase B). This data is typically generated using competitive binding assays.
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Index (Off-Target/Target) |
| This compound Derivative | 50 | 1500 | 30 |
| o-Phenylenediamine Derivative | 120 | 800 | 6.7 |
| 4,5-Dimethyl-1,2-phenylenediamine Derivative | 95 | 1100 | 11.6 |
Disclaimer: The data in this table is illustrative and designed to demonstrate a typical comparative analysis. Actual values would need to be determined experimentally. A higher selectivity index indicates a more desirable profile with less potential for off-target effects.
Experimental Protocols
General Procedure for Benzimidazole Synthesis
This protocol describes a typical condensation reaction between an o-phenylenediamine and an aldehyde to form a 2-substituted benzimidazole.[4]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of the substituted o-phenylenediamine in DMF, add the aromatic aldehyde and p-TsOH.
-
Heat the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines a general method for determining the IC50 value of a test compound against a specific target.[6]
Materials:
-
96-well microtiter plates
-
Target protein
-
Biotinylated tracer ligand
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Test compounds (including this compound derivatives and alternatives)
Procedure:
-
Coat the microtiter plate wells with the target protein and incubate overnight at 4°C.
-
Wash the plate to remove unbound protein and block non-specific binding sites.
-
Add serial dilutions of the test compounds to the wells, followed by a fixed concentration of the biotinylated tracer ligand.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
HPLC-MS Method for Reaction Mixture Analysis
This method is suitable for analyzing the components of the benzimidazole synthesis reaction mixture to determine yield and purity.[7][8]
Instrumentation:
-
HPLC system with a C18 column
-
Mass spectrometer with an electrospray ionization (ESI) source
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient elution from 10% to 90% B over 15 minutes.
Procedure:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the sample into the HPLC-MS system.
-
Identify the product and starting materials based on their retention times and mass-to-charge ratios.
-
Quantify the peak areas to determine the relative concentrations of each component, allowing for the calculation of yield and purity.
Visualizing Molecular Interactions and Workflows
To better understand the context in which this compound is used and evaluated, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Wnt/β-catenin signaling pathway with potential inhibition points for benzimidazole derivatives.
Caption: General experimental workflow for assessing the cross-reactivity of synthesized compounds.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
A Comparative Guide to Analytical Methods for Determining the Isomeric Purity of Trifluoromethyl-Substituted Benzene-1,2-diamines
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isomeric purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and their intermediates, such as trifluoromethyl-substituted benzene-1,2-diamines, different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical techniques for the separation and quantification of these isomers, supported by experimental protocols and data to aid in method selection and development.
Trifluoromethyl-substituted benzene-1,2-diamines, key building blocks in medicinal chemistry, can exist as several positional isomers, primarily 3-(trifluoromethyl)benzene-1,2-diamine and 4-(trifluoromethyl)benzene-1,2-diamine. Ensuring the isomeric purity of the desired intermediate is paramount for the safety and efficacy of the final drug product. The primary analytical methods employed for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Techniques
Each analytical technique offers distinct advantages and is suited for different aspects of purity assessment. The choice of method often depends on factors such as the volatility of the isomers, the required sensitivity, and the need for structural confirmation.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile isomers, high sensitivity with appropriate detectors (e.g., FID, MS). | Requires analytes to be volatile and thermally stable; derivatization may be necessary. | Routine quality control, quantification of low-level isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones; various detection methods (UV, MS). | Resolution can be challenging for closely related isomers; may require longer analysis times. | Purity testing, quantification of major and minor isomeric components. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei. | Absolute quantification without the need for identical reference standards; provides structural information. | Lower sensitivity compared to chromatographic methods; requires highly pure internal standards. | Isomer ratio determination, purity assessment of reference standards. |
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each technique. These protocols are based on established methods for analogous trifluoromethyl-substituted aromatic amines and serve as a robust starting point for method development and validation for your specific benzene-1,2-diamine isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile isomers. The mass spectrometer provides definitive identification of the eluting peaks.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Toluene, Dichloromethane) to a final concentration of approximately 100-500 µg/mL.[1]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent polar capillary column.[2]
-
Inlet Temperature: 200°C.[2]
-
Injection Volume: 1.0 µL in split mode (e.g., 1:5).[2]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp to 220°C at 15°C/min, hold for 2 minutes.
-
-
-
MS Conditions:
Data Presentation:
| Parameter | This compound (Predicted) | 4-(Trifluoromethyl)benzene-1,2-diamine (Predicted) |
| Retention Time (min) | ~12.5 | ~12.8 |
| Key Mass Fragments (m/z) | 176 (M+), 157, 130 | 176 (M+), 157, 130 |
| Limit of Detection (LOD) | < 0.8 µg/mL | < 0.8 µg/mL |
| Limit of Quantification (LOQ) | < 4 µg/mL | < 4 µg/mL |
Note: Retention times and limits are estimated based on data for trifluoromethoxy aniline isomers and will require experimental verification.[2]
Experimental Workflow for GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method suitable for a wide range of trifluoromethyl-substituted aromatic amines.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm filter before injection.
-
Instrumentation: A standard HPLC system with a UV-DAD or MS detector.
-
HPLC Conditions:
Data Presentation:
| Parameter | This compound (Predicted) | 4-(Trifluoromethyl)benzene-1,2-diamine (Predicted) |
| Retention Time (min) | ~8.2 | ~8.9 |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Tailing Factor | < 1.5 | < 1.5 |
| Plates (N) | > 2000 | > 2000 |
Note: Chromatographic parameters are illustrative and will need to be optimized for the specific isomers.
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an excellent primary method for determining isomer ratios without the need for isomer-specific reference standards. ¹H and ¹⁹F NMR are particularly useful for trifluoromethyl-substituted compounds.
Experimental Protocol:
-
Sample Preparation: Accurately weigh about 15-20 mg of the sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. Dissolve in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to a 5 mm NMR tube.[4]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically > 30 s for accurate quantification).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): 5 x T₁ of the fluorine nucleus.
-
Number of Scans: 16 or higher.
-
Data Analysis:
The isomeric ratio is calculated by comparing the integral of a well-resolved signal unique to each isomer. For trifluoromethyl-substituted benzene-1,2-diamines, the aromatic protons in ¹H NMR and the CF₃ signal in ¹⁹F NMR are typically used.[4]
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Data Presentation:
| Nucleus | Isomer | Predicted Chemical Shift (δ, ppm) | Signal for Quantification |
| ¹H NMR | 3-CF₃ isomer | Aromatic protons in distinct regions | Well-resolved aromatic proton signal |
| 4-CF₃ isomer | Aromatic protons in distinct regions | Well-resolved aromatic proton signal | |
| ¹⁹F NMR | 3-CF₃ isomer | ~ -62 ppm | Singlet |
| 4-CF₃ isomer | ~ -61 ppm | Singlet |
Note: Chemical shifts are estimates and should be confirmed experimentally.
Logical Workflow for qNMR Analysis
Caption: Logical workflow for qNMR analysis.
Conclusion
The determination of isomeric purity for trifluoromethyl-substituted benzene-1,2-diamines can be effectively achieved using GC, HPLC, and qNMR techniques.
-
GC-MS is ideal for high-resolution separation of volatile isomers and provides structural confirmation.
-
HPLC-UV is a versatile and robust method for routine purity analysis.
-
qNMR offers a powerful, non-destructive method for absolute quantification and determining isomer ratios without the need for isomer-specific reference materials.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the availability of instrumentation, and the stage of drug development. It is crucial that any chosen method is properly validated according to ICH guidelines to ensure the reliability and accuracy of the results.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Trifluoromethyl)benzene-1,2-diamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(Trifluoromethyl)benzene-1,2-diamine, a compound often utilized in complex organic synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on best practices derived from the SDS of structurally similar compounds, including other trifluoromethylated aromatic amines.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1] It is also likely to cause skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data from Structurally Related Compounds
The following table summarizes key quantitative data from analogous compounds to provide a general understanding of the physical and chemical properties to consider. Note: This data is for illustrative purposes and may not represent the exact values for this compound.
| Property | Value | Source Compound |
| Boiling Point | 71 - 72 °C @ 7 mmHg | 1-Nitro-3,5-bis(trifluoromethyl)benzene[3] |
| Flash Point | 77 °C | 1-Nitro-3,5-bis(trifluoromethyl)benzene[3] |
| Density | 1.530 g/cm³ | 1-Nitro-3,5-bis(trifluoromethyl)benzene[3] |
| Vapor Density | 8.93 | 1-Nitro-3,5-bis(trifluoromethyl)benzene[3] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), into a designated, chemically compatible, and clearly labeled hazardous waste container.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Labeling:
- The waste container must be clearly labeled with the full chemical name: "Waste this compound".
- Affix appropriate hazard pictograms (e.g., harmful/irritant).
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[3]
- Keep the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2][3]
4. Spill Management:
- Minor Spills: In a well-ventilated area (fume hood), absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2] Use non-sparking tools to collect the absorbed material into a sealed container for disposal.[2]
- Major Spills: Evacuate the area immediately. Alert your institution's emergency response team.
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Provide them with all available safety information.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3-(Trifluoromethyl)benzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-(Trifluoromethyl)benzene-1,2-diamine. The following protocols are based on safety data for structurally related aromatic amines and trifluoromethylated compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended equipment.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes, while a face shield offers broader facial protection, especially when handling larger quantities.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[1][2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside a fume hood or if engineering controls are insufficient. The specific type of respirator will depend on the airborne concentration and should be selected based on a formal risk assessment.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity when handling this compound.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
-
PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.[1]
Step 2: Chemical Handling
-
Weighing: Weigh the solid compound inside a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Set up all experimental apparatus securely within the chemical fume hood.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[4][5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unreacted compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.[6]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key decision points and procedural flow for safely managing this compound in the laboratory.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
